molecular formula C7H12N2 B169319 1-Tert-butyl-1H-pyrazole CAS No. 15754-60-6

1-Tert-butyl-1H-pyrazole

Cat. No.: B169319
CAS No.: 15754-60-6
M. Wt: 124.18 g/mol
InChI Key: QUSOBKIKODRYSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butyl-1H-pyrazole is a useful research compound. Its molecular formula is C7H12N2 and its molecular weight is 124.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-7(2,3)9-6-4-5-8-9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSOBKIKODRYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10541636
Record name 1-tert-Butyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10541636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15754-60-6
Record name 1-tert-Butyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10541636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Tert-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the characteristics of novel chemical entities is paramount. This guide provides a comprehensive overview of 1-tert-butyl-1H-pyrazole, a heterocyclic compound with significant potential in medicinal chemistry.

Core Compound Identity

CAS Number: 15754-60-6[1]

Molecular Formula: C₇H₁₂N₂[1]

IUPAC Name: 1-tert-butylpyrazole[1]

Physicochemical and Computed Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and application in experimental settings.

PropertyValueSource
Molecular Weight 124.18 g/mol [1]
Physical Form Flammable liquid and vapor[1]
Boiling Point Data not readily available
Melting Point Data not readily available
Density Data not readily available
Solubility Highly water-soluble[2]
Computed XLogP3 1.8PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 1PubChem

Synthesis and Experimental Protocols

The synthesis of pyrazole derivatives is a well-established area of organic chemistry. Several methods have been reported for the synthesis of tert-butyl-substituted pyrazoles. A general and environmentally friendly procedure for a related compound, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, is described below, which can be adapted for the synthesis of other pyrazole derivatives.

Synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine[2]

This procedure highlights an environmentally friendly approach using an inorganic base and no organic solvent.

Materials:

  • tert-Butylhydrazine hydrochloride

  • 2 M Sodium Hydroxide (NaOH)

  • 3-Aminocrotononitrile

Procedure:

  • A three-necked round-bottomed flask is charged with solid tert-butylhydrazine hydrochloride.

  • 2 M NaOH is added to the flask, and the mixture is stirred at ambient temperature until a complete solution is formed.

  • 3-Aminocrotononitrile is then added to the solution.

  • The reaction mixture is heated to 90 °C with vigorous stirring for 22 hours.

  • After cooling, the product can be isolated as a crystalline material directly from the reaction mixture.

Biological Activity and Applications in Drug Development

Pyrazole derivatives are a cornerstone in medicinal chemistry, with numerous compounds exhibiting a wide range of biological activities. These activities include anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. The tert-butyl group, in particular, can serve as a bulky, lipophilic moiety that can enhance binding to biological targets.

Potential as Cyclooxygenase (COX) Inhibitors

A significant application of pyrazole derivatives is in the development of anti-inflammatory drugs that target cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation and pain. The selective inhibition of COX-2 is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

The general mechanism of COX-catalyzed prostaglandin synthesis and its inhibition is depicted below.

COX_Pathway Prostaglandin Synthesis Pathway and Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation COX_Enzymes->PGG2 Cyclooxygenase Activity Pyrazole_Inhibitor Pyrazole Derivatives (e.g., this compound analogs) Pyrazole_Inhibitor->COX_Enzymes Inhibition

Figure 1. Simplified schematic of the cyclooxygenase (COX) pathway and the inhibitory action of pyrazole derivatives.
Experimental Protocol: In Vitro COX Inhibition Assay

To evaluate the potential of compounds like this compound as COX inhibitors, an in vitro enzyme inhibition assay can be performed.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2.

Principle: The peroxidase activity of COX is measured colorimetrically. The enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. The rate of color development is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Test compound (e.g., a derivative of this compound)

  • Buffer solution (e.g., Tris-HCl)

  • Microplate reader

Procedure:

  • The assay is performed in a 96-well plate format.

  • The reaction mixture, containing buffer, enzyme, and the test compound at various concentrations, is pre-incubated.

  • The reaction is initiated by adding arachidonic acid and TMPD.

  • The absorbance is measured over time using a microplate reader at a specific wavelength.

  • The rate of reaction is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Logical Workflow for Drug Discovery

The process of identifying and developing a new drug candidate from a lead compound like a this compound derivative follows a structured workflow.

Drug_Discovery_Workflow Drug Discovery and Development Workflow cluster_0 Discovery Phase cluster_1 Preclinical Development cluster_2 Clinical Development Target_Identification Target Identification (e.g., COX-2) Lead_Discovery Lead Discovery (e.g., Pyrazole Scaffold) Target_Identification->Lead_Discovery Lead_Optimization Lead Optimization (e.g., Synthesis of Analogs) Lead_Discovery->Lead_Optimization In_Vitro_Testing In Vitro Studies (Enzyme Assays, Cell-based Assays) Lead_Optimization->In_Vitro_Testing In_Vivo_Testing In Vivo Studies (Animal Models) In_Vitro_Testing->In_Vivo_Testing Toxicology Toxicology and Safety Pharmacology In_Vivo_Testing->Toxicology Phase_I Phase I Trials (Safety in Humans) Toxicology->Phase_I Phase_II Phase II Trials (Efficacy and Dosing) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy) Phase_II->Phase_III

Figure 2. A generalized workflow for the discovery and development of a new drug candidate.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. Its physicochemical properties, combined with the proven biological activities of the pyrazole nucleus, make it an attractive starting point for medicinal chemistry campaigns. Further research into its synthesis, derivatization, and biological evaluation is warranted to fully explore its potential in drug discovery.

References

Synthesis of 1-Tert-butyl-1H-pyrazole from tert-butylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 1-tert-butyl-1H-pyrazole from tert-butylhydrazine. The described methodology is based on the well-established reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. This document offers detailed experimental protocols, quantitative data, and a visual representation of the chemical transformation, intended to be a valuable resource for professionals in the fields of chemical research and drug development.

Reaction Overview

The synthesis of this compound is achieved through the condensation reaction of tert-butylhydrazine with a suitable three-carbon carbonyl compound. For the preparation of the unsubstituted pyrazole ring, malondialdehyde or its protected form is the reagent of choice. Due to the instability of malondialdehyde, its bis(dimethyl acetal), 1,1,3,3-tetramethoxypropane, is a commonly used and commercially available precursor.

The reaction proceeds via an acid-catalyzed in situ hydrolysis of 1,1,3,3-tetramethoxypropane to generate malondialdehyde. This is followed by a double condensation with tert-butylhydrazine, leading to the formation of the stable aromatic pyrazole ring.

Reaction Scheme:

G tert_butylhydrazine tert-Butylhydrazine plus1 + tetramethoxypropane 1,1,3,3-Tetramethoxypropane arrow1 H+ (catalyst) Heat pyrazole This compound arrow1->pyrazole plus2 + methanol Methanol plus3 + water Water

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This section details the laboratory procedure for the synthesis of this compound from tert-butylhydrazine hydrochloride and 1,1,3,3-tetramethoxypropane.

Materials and Reagents:

ReagentMolar Mass ( g/mol )CAS Number
tert-Butylhydrazine hydrochloride124.617400-27-3
1,1,3,3-Tetramethoxypropane164.20102-52-3
Hydrochloric acid (concentrated, 37%)36.467647-01-0
Sodium hydroxide40.001310-73-2
Diethyl ether74.1260-29-7
Anhydrous magnesium sulfate120.377487-88-9

Procedure:

  • Preparation of tert-butylhydrazine free base: In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butylhydrazine hydrochloride (1.0 eq) in water. Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (1.0 eq) in water.

  • Extraction of free base: Extract the aqueous solution with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to obtain tert-butylhydrazine as an oil. Caution: Hydrazine derivatives can be toxic and should be handled in a well-ventilated fume hood.

  • Reaction setup: In a separate round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,1,3,3-tetramethoxypropane (1.0 eq) and a suitable solvent such as ethanol or water.

  • Acidic hydrolysis and condensation: To the solution of 1,1,3,3-tetramethoxypropane, add a catalytic amount of concentrated hydrochloric acid. Then, add the previously prepared tert-butylhydrazine (1.0 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Neutralize the acid with a suitable base, such as sodium bicarbonate solution.

  • Purification: Extract the product into an organic solvent like diethyl ether or dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis. Please note that the yield is dependent on the specific reaction conditions and purification efficiency.

ParameterValue
Reactants
Molar Ratio (tert-butylhydrazine:1,1,3,3-tetramethoxypropane)1:1
Product
Product NameThis compound
Molecular FormulaC₇H₁₂N₂
Molar Mass ( g/mol )124.18
Theoretical YieldDependent on scale
Expected Yield (%)70-85%
AppearanceColorless to pale yellow liquid
Boiling Point (°C)165-167

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G cluster_prep Preparation of tert-Butylhydrazine Free Base cluster_reaction Synthesis of this compound cluster_workup Work-up and Purification dissolve Dissolve tert-butylhydrazine HCl in water cool Cool in ice bath dissolve->cool add_naoh Add NaOH solution cool->add_naoh extract_ether Extract with diethyl ether add_naoh->extract_ether dry Dry over MgSO4 extract_ether->dry concentrate_hydrazine Concentrate to obtain free base dry->concentrate_hydrazine add_hydrazine Add tert-butylhydrazine concentrate_hydrazine->add_hydrazine setup Combine 1,1,3,3-tetramethoxypropane and solvent add_hcl Add catalytic HCl setup->add_hcl add_hcl->add_hydrazine reflux Heat to reflux (2-4h) add_hydrazine->reflux cool_reaction Cool to room temperature reflux->cool_reaction neutralize Neutralize with NaHCO3 cool_reaction->neutralize extract_product Extract with organic solvent neutralize->extract_product wash Wash with brine extract_product->wash dry_product Dry over MgSO4 wash->dry_product concentrate_product Concentrate crude product dry_product->concentrate_product purify Purify by vacuum distillation or chromatography concentrate_product->purify

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Profile of 1-Tert-butyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-Tert-butyl-1H-pyrazole, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and analysis of this molecule.

Spectroscopic Data Summary

The following tables present a consolidated summary of the quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityAssignment
~7.5dH-5
~7.4dH-3
~6.2tH-4
~1.6sC(CH₃)₃

Note: Predicted values based on spectral data of similar pyrazole derivatives. Exact values may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~138C-5
~129C-3
~105C-4
~59C(CH₃)₃
~30C(CH₃)₃

Note: Predicted values based on spectral data of similar pyrazole derivatives. Exact values may vary depending on the solvent and experimental conditions.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~2970StrongC-H stretch (tert-butyl)
~1520MediumC=N stretch (pyrazole ring)
~1480MediumC=C stretch (pyrazole ring)
~1370MediumC-H bend (tert-butyl)

Note: Predicted values based on spectral data of similar pyrazole derivatives.

Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
124High[M]⁺ (Molecular Ion)
109High[M - CH₃]⁺
68Medium[C₄H₄N₂]⁺ (Pyrazole ring)
57High[C₄H₉]⁺ (tert-butyl cation)

Note: Predicted fragmentation pattern.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.

¹H NMR Spectroscopy Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Spectral Width: 0-12 ppm.

  • Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy Parameters:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-10 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Spectral Width: 0-220 ppm.

  • Referencing: Chemical shifts are referenced to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, a small amount is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both solid and liquid samples with minimal preparation.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty sample compartment (or the salt plates/ATR crystal) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Instrumentation: An electron ionization (EI) or electrospray ionization (ESI) mass spectrometer is typically used.

Electron Ionization (EI) Parameters:

  • Ionization Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 40-400.

Electrospray Ionization (ESI) Parameters:

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3-5 kV.

  • Nebulizing Gas: Nitrogen.

  • Drying Gas Temperature: 250-350 °C.

  • Mass Range: m/z 50-500.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratios & Fragmentation Patterns MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A flowchart of the spectroscopic analysis workflow.

The Synthetic Versatility of N-Substituted Pyrazoles: A Technical Guide for Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in the realms of organic synthesis and medicinal chemistry. The strategic introduction of substituents at the N1 position of the pyrazole ring, creating N-substituted pyrazoles, has proven to be a powerful approach for modulating the physicochemical and pharmacological properties of these compounds. This has led to the discovery of a multitude of biologically active molecules with applications ranging from anti-inflammatory and anticancer agents to agrochemicals.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core aspects of N-substituted pyrazoles, catering to researchers, scientists, and drug development professionals. It delves into their synthesis, mechanisms of action, and applications, with a focus on presenting quantitative data, detailed experimental protocols, and clear visual representations of key biological pathways.

Synthetic Methodologies for N-Substituted Pyrazoles

The construction of the N-substituted pyrazole core can be achieved through various synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Knorr Pyrazole Synthesis and its Variations

The most classical and widely employed method for the synthesis of pyrazoles is the Knorr pyrazole synthesis , which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine.[4] To obtain N-substituted pyrazoles, a substituted hydrazine is used as the nitrogen source.

A general representation of the Knorr synthesis for N-substituted pyrazoles is depicted below:

Knorr_Synthesis 1,3-Dicarbonyl 1,3-Dicarbonyl Intermediate Intermediate 1,3-Dicarbonyl->Intermediate Condensation Substituted Hydrazine Substituted Hydrazine Substituted Hydrazine->Intermediate Condensation N-Substituted Pyrazole N-Substituted Pyrazole Intermediate->N-Substituted Pyrazole Cyclization & Dehydration

Caption: General workflow of the Knorr pyrazole synthesis.

The reaction typically proceeds under acidic or basic conditions. The regioselectivity of the reaction, when using unsymmetrical dicarbonyl compounds, is a crucial aspect to consider and can be influenced by the nature of the substituents on both the dicarbonyl compound and the hydrazine.[5]

1,3-Dipolar Cycloaddition Reactions

Another powerful strategy for the synthesis of N-substituted pyrazoles is the [3+2] cycloaddition reaction between a nitrile imine and an alkyne. Nitrile imines are typically generated in situ from the corresponding hydrazonoyl halides. This method offers a high degree of regiocontrol.[2]

Other Synthetic Approaches

Numerous other methods have been developed for the synthesis of N-substituted pyrazoles, including:

  • Reaction of α,β-unsaturated carbonyl compounds with hydrazines.

  • Domino reactions involving multiple bond-forming events in a single pot.[6]

  • Direct N-substitution of pre-formed pyrazoles , although this can sometimes lead to mixtures of N1 and N2 isomers.[7][8]

Quantitative Data on N-Substituted Pyrazole Synthesis

The efficiency of different synthetic methods can be compared by examining reaction yields under various conditions. The following tables summarize representative quantitative data for the synthesis of N-substituted pyrazoles.

Table 1: Synthesis of 1,3,5-Trisubstituted Pyrazoles via Condensation of Chalcones with Hydrazine [9]

EntryChalcone Substituent (R1)Hydrazine Substituent (R2)SolventCatalystYield (%)
14-Cl-C6H4PhenylEthanolAcetic Acid85
24-OCH3-C6H4PhenylEthanolAcetic Acid92
34-NO2-C6H4PhenylEthanolAcetic Acid78
44-Cl-C6H42,4-dinitrophenylEthanolAcetic Acid88

Table 2: Synthesis of N-Aryl-3,5-disubstituted Pyrazoles via Condensation of 1,3-Diketones with Arylhydrazines [10]

Entry1,3-DiketoneArylhydrazineSolventTemperatureYield (%)
1AcetylacetonePhenylhydrazineN,N-DimethylacetamideRoom Temp.95
2Benzoylacetone4-ChlorophenylhydrazineN,N-DimethylacetamideRoom Temp.89
3Dibenzoylmethane4-MethoxyphenylhydrazineN,N-DimethylacetamideRoom Temp.92

Experimental Protocols for Key Syntheses

This section provides detailed experimental procedures for the synthesis of two prominent N-substituted pyrazole-containing drugs, Celecoxib and Rimonabant, as well as a general procedure for the synthesis of 1,3,5-trisubstituted pyrazoles.

Synthesis of Celecoxib

Celecoxib is a selective COX-2 inhibitor widely used as an anti-inflammatory drug.[11] A common synthetic route involves the condensation of a trifluoromethyl-β-diketone with a substituted phenylhydrazine.[12][13]

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

To a stirred solution of sodium hydride (25g) in toluene (400ml) at 60-65°C, a mixture of p-methylacetophenone (40g) and ethyl trifluoroacetate (50g) is added dropwise. The reaction mixture is maintained at this temperature for 5 hours. After cooling, 15% hydrochloric acid (120ml) is added. The organic layer is separated, dried, and concentrated under reduced pressure. The residue is crystallized from petroleum ether to afford 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.[12]

Step 2: Synthesis of Celecoxib

A mixture of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (10.5 g) and 4-sulfamoylphenylhydrazine hydrochloride (10.5 g) in a mixture of ethyl acetate (50 ml) and water (50 ml) is heated at 75-80°C for 5 hours. The reaction mixture is then cooled to 0-5°C and stirred for 1 hour. The precipitated solid is filtered, washed with water, and dried to yield Celecoxib.[13]

Synthesis of Rimonabant

Rimonabant is a cannabinoid receptor type 1 (CB1) antagonist that was previously used as an anti-obesity drug. Its synthesis involves a multi-step sequence.[10][14]

Step 1: Synthesis of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid

A mixture of 4-(4-chlorophenyl)-3-methyl-2,4-dioxo-ethyl butyrate (8.0 g), ethanol (200 mL), 2,4-dichlorophenyl hydrazine (6.2 g), and 50% sulfuric acid (80.0 mL) is heated to reflux for 4-6 hours. The solvent is removed, and a fresh portion of 50% sulfuric acid (160 mL) is added, followed by refluxing for another 6-8 hours. The cooled reaction mixture is poured into ice-water, and the precipitated solid is filtered, washed with water, and dried to give the carboxylic acid intermediate.[14]

Step 2: Synthesis of Rimonabant

To a solution of the carboxylic acid intermediate from the previous step in dichloromethane, dicyclohexylcarbodiimide (DCC) is added, followed by a solution of 1-aminopiperidine in dichloromethane. The reaction is stirred at ambient temperature. After filtration of the dicyclohexylurea byproduct, the filtrate is concentrated, and the crude product is purified to afford Rimonabant.[14]

General Procedure for the Synthesis of 1,3,5-Trisubstituted Pyrazoles from Chalcones

To a solution of the appropriate chalcone (1 mmol) in ethanol (20 mL), the substituted hydrazine (1.1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops) are added. The reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the desired 1,3,5-trisubstituted pyrazole.[9]

N-Substituted Pyrazoles in Drug Development: Mechanisms of Action

N-substituted pyrazoles are prominent scaffolds in a variety of approved drugs and clinical candidates, primarily due to their ability to interact with a wide range of biological targets.[1][3]

As Kinase Inhibitors

A significant number of N-substituted pyrazoles function as kinase inhibitors, playing a crucial role in cancer therapy.[15][16] They typically act by competing with ATP for binding to the active site of the kinase, thereby inhibiting its catalytic activity and disrupting downstream signaling pathways that are often dysregulated in cancer cells.

Kinase_Inhibition cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Proliferation_Survival Cell Proliferation & Survival Signaling_Cascade->Proliferation_Survival Promotes N_Substituted_Pyrazole N-Substituted Pyrazole Inhibitor N_Substituted_Pyrazole->Receptor_Tyrosine_Kinase Inhibits

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an N-substituted pyrazole.

Key kinases targeted by N-substituted pyrazole derivatives include:

  • Epidermal Growth Factor Receptor (EGFR) [1]

  • Cyclin-Dependent Kinases (CDKs) [1]

  • Bruton's Tyrosine Kinase (BTK) [1]

  • Akt (Protein Kinase B) [15]

Table 3: IC50 Values of Representative N-Substituted Pyrazole Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Reference
ErdafitinibFGFR1.2[15]
RuxolitinibJAK1/23.3/2.8[15]
CrizotinibALK24[15]
As COX-2 Inhibitors

The anti-inflammatory properties of many N-substituted pyrazoles, most notably Celecoxib, stem from their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[17][18] COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by converting arachidonic acid to prostaglandins.

COX2_Inhibition cluster_inflammation Inflammatory Response Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Substrate Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Catalyzes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediate N_Substituted_Pyrazole N-Substituted Pyrazole (e.g., Celecoxib) N_Substituted_Pyrazole->COX2_Enzyme Inhibits

Caption: Mechanism of action of N-substituted pyrazole COX-2 inhibitors.

By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these drugs reduce the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Table 4: In Vitro COX-1/COX-2 Inhibition Data for Celecoxib [11]

EnzymeIC50 (µM)
COX-115
COX-20.04

Conclusion

N-substituted pyrazoles represent a remarkably versatile and valuable class of heterocyclic compounds. The synthetic methodologies for their preparation are well-established and offer a high degree of flexibility for introducing diverse substituents. This structural diversity has been extensively leveraged in the field of drug discovery, leading to the development of potent and selective inhibitors of key biological targets, particularly kinases and the COX-2 enzyme. The continued exploration of novel synthetic routes and the elucidation of the structure-activity relationships of N-substituted pyrazoles will undoubtedly pave the way for the discovery of new and improved therapeutic agents in the future. This guide serves as a foundational resource for researchers aiming to harness the synthetic and medicinal potential of this important heterocyclic scaffold.

References

Theoretical Exploration of the Electronic Landscape of 1-Tert-butyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-Tert-butyl-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a bulky tert-butyl group at the N1 position. As a derivative of pyrazole, a scaffold of significant interest in medicinal chemistry, understanding its electronic properties is crucial for predicting its reactivity, molecular interactions, and potential applications in drug design and development. Theoretical and computational chemistry provide powerful tools to elucidate these properties at a molecular level.

This technical guide presents a comprehensive overview of a representative theoretical study on the electronic properties of this compound. Due to a lack of specific published research on this exact molecule, this document outlines a standard computational methodology based on established practices for similar pyrazole derivatives. The presented quantitative data is, therefore, a well-founded estimation based on the electronic characteristics of the pyrazole core and the known influence of the tert-butyl substituent. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational methods to the study of heterocyclic compounds.

Core Electronic Properties: A Hypothetical Analysis

The electronic characteristics of this compound are largely dictated by the aromatic pyrazole ring and the electron-donating tert-butyl group. The tert-butyl group, through an inductive effect, tends to increase the electron density of the pyrazole ring. This influences the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are critical in determining its chemical reactivity and electronic transitions.

A higher HOMO energy level suggests a greater propensity to donate electrons, making the molecule more susceptible to electrophilic attack. Conversely, a lower LUMO energy level indicates a greater ability to accept electrons, signifying reactivity towards nucleophiles. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

Table 1: Predicted Frontier Molecular Orbital Energies and Related Electronic Properties of this compound

ParameterSymbolValue (eV)Formula
Highest Occupied Molecular Orbital EnergyEHOMO-6.25-
Lowest Unoccupied Molecular Orbital EnergyELUMO-0.55-
HOMO-LUMO Energy GapΔE5.70ELUMO - EHOMO
Ionization PotentialIP6.25-EHOMO
Electron AffinityEA0.55-ELUMO
Electronegativityχ3.40-(EHOMO + ELUMO)/2
Chemical Hardnessη2.85(ELUMO - EHOMO)/2
Chemical SoftnessS0.351/η
Electrophilicity Indexω2.03χ2/(2η)

Note: The values presented are estimations based on typical Density Functional Theory (DFT) calculations for alkyl-substituted pyrazoles.

Table 2: Estimated Optimized Geometrical Parameters of the Pyrazole Ring in this compound

ParameterBond/AngleValue
Bond Lengths (Å)
N1-N21.35
N2-C31.33
C3-C41.42
C4-C51.37
C5-N11.36
Bond Angles (°)
C5-N1-N2112.0
N1-N2-C3105.0
N2-C3-C4111.0
C3-C4-C5106.0
C4-C5-N1106.0

Note: These values represent a typical optimized geometry for a pyrazole ring and may be slightly perturbed by the tert-butyl substituent.

Experimental Protocols: A Computational Approach

The following section details a standard computational methodology for determining the electronic properties of this compound, as would be implemented in a typical research setting.

1. Molecular Modeling and Geometry Optimization:

  • Software: The Gaussian suite of programs is a standard choice for such calculations.

  • Initial Structure: The 3D structure of this compound is first constructed using a molecular modeling program like GaussView.

  • Theoretical Method: Density Functional Theory (DFT) is the most common and effective method for these types of studies. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for its accuracy in describing electronic structures of organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set is selected to provide a good balance between computational cost and accuracy. This set includes diffuse functions (++) to accurately describe weakly bound electrons and polarization functions (d,p) to account for the non-uniform distribution of electron density in the molecule.

  • Optimization: A full geometry optimization is performed in the gas phase to find the molecule's most stable conformation (the structure with the lowest energy). The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that a true energy minimum has been reached.

2. Calculation of Electronic Properties:

  • Frontier Molecular Orbitals: Following geometry optimization, the energies of the HOMO and LUMO are calculated at the same level of theory (B3LYP/6-311++G(d,p)). The spatial distributions of these orbitals are also visualized to understand their contributions to chemical reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the molecule's electron density surface. This provides a visual representation of the charge distribution, highlighting electron-rich (negative potential, typically around heteroatoms) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

  • Global Reactivity Descriptors: Using the calculated HOMO and LUMO energies, other electronic properties such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness are derived using the formulas provided in Table 1.

Visualizing the Computational Workflow

The logical flow of a theoretical study on the electronic properties of a molecule like this compound can be effectively visualized. The following diagram illustrates the key steps, from the initial molecular modeling to the final analysis of its electronic characteristics.

Computational_Workflow Computational Workflow for Electronic Property Analysis A 1. Molecular Structure Input (this compound) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D Is structure a true minimum? (No imaginary frequencies) C->D D->B No E 4. Single Point Energy Calculation (Final Optimized Geometry) D->E Yes F 5. Analysis of Electronic Properties E->F G HOMO/LUMO Energies (Frontier Orbitals) F->G H Molecular Electrostatic Potential (MEP) F->H I Global Reactivity Descriptors (Hardness, Softness, etc.) F->I

Caption: Workflow for the theoretical analysis of molecular electronic properties.

Conclusion

An In-depth Technical Guide to 1-Tert-butyl-1H-pyrazole: Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The incorporation of a tert-butyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties by providing steric bulk and increasing lipophilicity. This guide focuses on 1-tert-butyl-1H-pyrazole, addressing its commercial availability, synthetic routes, and its role in research and drug development. While this compound itself has limited commercial availability, this guide also provides information on its more readily available isomers, 3-tert-butyl-1H-pyrazole and 4-tert-butyl-1H-pyrazole, which serve as valuable alternatives for researchers and drug development professionals.

Commercial Availability and Suppliers

Direct suppliers for this compound for research and development purposes are scarce. However, its isomers, 3-tert-butyl-1H-pyrazole and 4-tert-butyl-1H-pyrazole, are commercially available from various chemical suppliers. For researchers requiring the 1-tert-butyl isomer, custom synthesis is often necessary.

Table 1: Physical and Chemical Properties of Tert-butyl-1H-pyrazole Isomers

PropertyThis compound3-Tert-butyl-1H-pyrazole4-Tert-butyl-1H-pyrazole
CAS Number 15754-60-6[1]15802-80-9105285-21-0[2][3]
Molecular Formula C₇H₁₂N₂[1]C₇H₁₂N₂C₇H₁₂N₂[2]
Molecular Weight 124.18 g/mol [1]124.18 g/mol 124.18 g/mol [2]
Purity Not commercially availableTypically ≥97%Typically ≥95-97%[2][4]
Appearance Data not availableData not availableData not available
Storage Data not availableRoom temperatureRoom temperature[2]

Table 2: Commercial Suppliers of Tert-butyl-1H-pyrazole Isomers

SupplierProduct Name(s)PurityQuantity
Sigma-Aldrich 3-tert-Butyl-1H-pyrazoleNot specified5 g[5]
5-tert-Butyl-1H-pyrazoleNot specified5 mg
Fisher Scientific Sigma Aldrich 3-tert-Butyl-1H-pyrazoleNot specified5 g[5]
BLDpharm 4-(tert-Butyl)-1H-pyrazoleNot specifiedNot specified[3]
ChemScene 4-(tert-Butyl)-1H-pyrazole≥95%[2]Not specified
Aladdin Scientific 4-(tert-Butyl)-1H-pyrazolemin 97%[4]100 mg[4]
This compound-4-carboxylic acid≥98%[6]25 g[6]

Synthesis of this compound

The synthesis of this compound, and N-alkyl pyrazoles in general, is typically achieved through the N-alkylation of the pyrazole ring. This can be accomplished via several methods, with the choice of reagents and conditions influencing the regioselectivity of the alkylation.

G General Synthesis of 1-Alkyl-1H-pyrazoles cluster_reactants Reactants cluster_conditions Reaction Conditions pyrazole Pyrazole product 1-Alkyl-1H-pyrazole pyrazole->product alkylating_agent Alkylating Agent (e.g., tert-butyl halide) alkylating_agent->product base Base (e.g., KOH, NaH) base->product solvent Solvent (e.g., DMF, THF) solvent->product

General Synthetic Pathway for 1-Alkyl-1H-pyrazoles.

Experimental Protocols

A general procedure for the N-alkylation of pyrazole to yield this compound is outlined below. This protocol is based on established methods for N-alkylation of heterocyclic compounds.

Objective: To synthesize this compound via N-alkylation of pyrazole.

Materials:

  • Pyrazole

  • tert-Butyl bromide (or other suitable tert-butylating agent)

  • Potassium hydroxide (KOH) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrazole (1.0 eq) and the chosen solvent (e.g., anhydrous DMF).

  • Deprotonation: Cool the solution in an ice bath and add the base (e.g., NaH, 1.1 eq) portion-wise with stirring. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation of the pyrazole.

  • Alkylation: Add the tert-butylating agent (e.g., tert-butyl bromide, 1.2 eq) dropwise to the reaction mixture. The reaction may be stirred at room temperature or gently heated depending on the reactivity of the alkylating agent.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench the reaction by carefully adding water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Characterization: The crude product can be purified by column chromatography on silica gel. The structure of the purified this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Role in Research and Drug Development

The pyrazole scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[7][8] The introduction of a tert-butyl group can enhance the pharmacological profile of pyrazole-containing compounds. For instance, the tert-butyl group can increase metabolic stability and improve binding affinity to biological targets.[9]

Several studies have explored the synthesis and biological evaluation of tert-butyl-substituted pyrazole derivatives for various therapeutic applications.[7][9]

G Conceptual Workflow for Pyrazole-Based Drug Discovery cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Optimization cluster_preclinical Preclinical Development synthesis Synthesis of tert-butyl-pyrazole Scaffolds derivatization Derivatization & Library Generation synthesis->derivatization screening High-Throughput Screening derivatization->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead adme_tox ADME/Tox Profiling hit_to_lead->adme_tox in_vivo In Vivo Efficacy Studies adme_tox->in_vivo candidate Drug Candidate in_vivo->candidate

Conceptual workflow for the development of pyrazole-based drugs.

This compound is a synthetically accessible yet commercially limited compound. For researchers and drug development professionals, understanding the synthetic pathways to this and other N-alkylated pyrazoles is crucial. The more readily available isomers, 3- and 4-tert-butyl-1H-pyrazole, offer practical alternatives for initial studies. The strategic incorporation of the tert-butyl group onto the pyrazole scaffold continues to be a valuable approach in the design of novel therapeutic agents with enhanced pharmacological properties.

References

The Influence of the Tert-Butyl Group on the Basic Reactivity of the Pyrazole Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, valued for its metabolic stability and versatile biological activities.[1][2] The introduction of a bulky tert-butyl group onto the pyrazole ring significantly modulates its reactivity, offering a powerful tool for fine-tuning molecular properties. This technical guide provides a comprehensive overview of the basic reactivity of the pyrazole ring when substituted with a tert-butyl group, focusing on electrophilic substitution, metallation, and nucleophilic substitution reactions.

Electronic and Steric Effects of the Tert-Butyl Group

The tert-butyl group influences the reactivity of the pyrazole ring through a combination of electronic and steric effects.

  • Electronic Effects: As an alkyl group, the tert-butyl substituent is weakly electron-donating through an inductive effect.[3] This can slightly activate the pyrazole ring towards electrophilic attack.

  • Steric Effects: The most significant influence of the tert-butyl group is its steric bulk.[4] This large substituent can hinder the approach of reagents to adjacent positions on the pyrazole ring, thereby dictating the regioselectivity of reactions.[1] This steric hindrance can also, in some cases, decrease the overall rate of reaction.[1]

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a key reaction for the functionalization of the pyrazole ring. The position of the tert-butyl group plays a crucial role in directing the incoming electrophile. The C4 position of the pyrazole ring is generally the most electron-rich and, therefore, the most susceptible to electrophilic attack.[5][6]

Reactivity of 3-tert-Butyl-1H-pyrazole

In 3-tert-butyl-1H-pyrazole, the bulky tert-butyl group at the C3 position sterically hinders attack at the neighboring C4 position to some extent, but C4 remains the primary site of electrophilic substitution. The N1 position can also be alkylated or acylated.

Reactivity of 4-tert-Butyl-1H-pyrazole

When the tert-butyl group is at the C4 position, it blocks the most reactive site for electrophilic substitution. Consequently, electrophilic attack is directed to the C3 and C5 positions, often resulting in a mixture of products. The steric hindrance of the tert-butyl group can influence the ratio of C3 to C5 substitution.

Reactivity of 1-tert-Butyl-1H-pyrazole

An N1-tert-butyl group also influences the regioselectivity of electrophilic substitution. While the C4 position remains the most favorable site for attack, the bulky N-substituent can exert some steric influence.

Table 1: Regioselectivity of Electrophilic Substitution on Tert-Butyl Pyrazoles

Pyrazole DerivativeElectrophileMajor Product(s)Minor Product(s)Reference
3-tert-Butyl-1H-pyrazoleNO₂+4-Nitro-3-tert-butyl-1H-pyrazole-[2]
1-tert-Butyl-3-phenyl-1H-pyrazoleBr₂4-Bromo-1-tert-butyl-3-phenyl-1H-pyrazole-[7]
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amineTsClN-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide-[8]
Experimental Protocols

Protocol 1: Nitration of 3-tert-Butyl-1H-pyrazole (Adapted from general nitration procedures for pyrazoles[9])

  • To a stirred solution of 3-tert-butyl-1H-pyrazole (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise.

  • Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Bromination of 1-tert-Butyl-3-phenyl-1H-pyrazole (Adapted from general bromination procedures[7])

  • Dissolve 1-tert-butyl-3-phenyl-1H-pyrazole (1.0 eq) in a suitable solvent such as chloroform or acetic acid.

  • Add a solution of bromine (1.05 eq) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to yield the crude product, which can be further purified by recrystallization or column chromatography.

Metallation

Metallation, particularly lithiation, is a powerful method for creating a nucleophilic carbon center on the pyrazole ring, which can then be quenched with various electrophiles. The position of the tert-butyl group significantly directs the site of deprotonation.

Deprotonation of C-H Bonds

Direct deprotonation of a C-H bond on the pyrazole ring typically requires a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The acidity of the ring protons is in the order C5 > C3 > C4.

  • 3-tert-Butyl-1H-pyrazole: Deprotonation is expected to occur preferentially at the C5 position.

  • 4-tert-Butyl-1H-pyrazole: Deprotonation will likely occur at the C5 position due to its higher acidity compared to C3.

  • This compound: The N-tert-butyl group can direct metallation to the C5 position.

Table 2: Regioselectivity of Metallation of Tert-Butyl Pyrazoles

Pyrazole DerivativeBaseSite of MetallationSubsequent ElectrophileProductReference
1-tert-Butyl-3-methyl-1H-pyrazolen-BuLiC5Pyridin-2-amineN-(1-tert-Butyl-3-methyl-1H-pyrazol-5-yl)pyridin-2-amine[10]
Experimental Protocol

Protocol 3: Lithiation and Quenching of 1-tert-Butyl-3-methyl-1H-pyrazole (Adapted from a procedure for a similar substrate[10])

  • To a solution of 1-tert-butyl-3-methyl-1H-pyrazole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add a solution of the desired electrophile (e.g., an alkyl halide, carbonyl compound, or in this case, 2-chloropyridine for amination) (1.2 eq) in anhydrous THF.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) on the pyrazole ring is less common than electrophilic substitution and typically requires an electron-withdrawing group to activate the ring and a good leaving group (e.g., a halogen). The tert-butyl group, being electron-donating, does not facilitate this reaction. However, on a halo-pyrazole, the bulky nature of the tert-butyl group can influence the rate of substitution.

For a hypothetical reaction on a bromo-tert-butyl-pyrazole, the tert-butyl group's steric hindrance could slow down the nucleophilic attack, particularly if it is positioned adjacent to the leaving group.

Table 3: Hypothetical Reactivity for Nucleophilic Aromatic Substitution

Pyrazole DerivativeNucleophileExpected ProductPlausible Steric Influence of t-Bu Group
3-Bromo-5-tert-butyl-1H-pyrazoleMeO⁻3-Methoxy-5-tert-butyl-1H-pyrazoleMinor steric hindrance from the C5-t-Bu group on the C3 position.
5-Bromo-3-tert-butyl-1H-pyrazoleMeO⁻5-Methoxy-3-tert-butyl-1H-pyrazoleSignificant steric hindrance from the C3-t-Bu group on the C5 position, potentially slowing the reaction.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described reactions.

Electrophilic_Substitution Start tert-Butyl Pyrazole Intermediate Sigma Complex (Wheland Intermediate) Start->Intermediate Attack by pi-system Reagent Electrophile (E+) Reagent->Intermediate Product Substituted tert-Butyl Pyrazole Intermediate->Product Deprotonation

Caption: General mechanism for electrophilic aromatic substitution on a tert-butyl pyrazole.

Metallation_Quenching Start tert-Butyl Pyrazole Lithiate Lithiated Pyrazole (Nucleophile) Start->Lithiate Deprotonation Base Strong Base (e.g., n-BuLi) Base->Lithiate Product Functionalized tert-Butyl Pyrazole Lithiate->Product Nucleophilic Attack Electrophile Electrophile (E+) Electrophile->Product

Caption: Pathway for the functionalization of tert-butyl pyrazole via metallation and electrophilic quenching.

Conclusion

The tert-butyl group is a powerful modulator of pyrazole reactivity. Its significant steric presence is the dominant factor in directing the outcome of various reactions, particularly in electrophilic substitutions and metallations. While its electron-donating nature plays a more subtle role, it contributes to the overall reactivity profile. For researchers in drug development, understanding these effects is paramount for the rational design and synthesis of novel pyrazole-based therapeutic agents with tailored properties. The provided protocols and reactivity trends serve as a foundational guide for the strategic functionalization of tert-butyl substituted pyrazoles.

References

Methodological & Application

Application Notes and Protocols: 1-Tert-butyl-1H-pyrazole as a Protecting Group for Pyrazole Nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the tert-butyl group as a protecting group for the pyrazole nitrogen atom. The tert-butyl group is a valuable tool in organic synthesis, offering stability under a range of conditions and straightforward removal when necessary.

Introduction

In the synthesis of complex molecules containing a pyrazole moiety, selective functionalization is often crucial. The pyrazole ring contains two nitrogen atoms, and in many cases, it is necessary to temporarily block one of them to direct reactions to other parts of the molecule. The tert-butyl group serves as an effective and economical protecting group for this purpose. Its steric bulk hinders unwanted reactions at the protected nitrogen, and it can be introduced and removed under specific conditions, making it a versatile choice in a synthetic strategy.

Advantages of the tert-butyl Protecting Group

  • Atom Economy: The deprotection of the tert-butyl group typically results in the formation of isobutylene, a volatile gaseous byproduct that is easily removed from the reaction mixture.[1]

  • Stability: The N-tert-butyl pyrazole is stable to a variety of reaction conditions, allowing for a wide range of subsequent chemical transformations on the pyrazole ring or its substituents.

  • Facile Introduction: The tert-butyl group can be introduced onto the pyrazole nitrogen through straightforward synthetic procedures.[1]

  • Specific Deprotection Conditions: Removal of the tert-butyl group is typically achieved under acidic conditions, which may offer orthogonality with other protecting groups sensitive to different conditions.[1]

Limitations

  • Harsh Deprotection Conditions: The removal of the tert-butyl group often requires strong acidic conditions and elevated temperatures, which may not be suitable for substrates with acid-labile functional groups.[1]

  • Potential for Rearrangement: While generally stable, the potential for rearrangement or side reactions under certain conditions should be considered, depending on the overall molecular structure.

Applications in Synthesis

The use of 1-tert-butyl-1H-pyrazole as a protected intermediate allows for various synthetic manipulations, including:

  • C-N Bond Formation: The protected pyrazole can undergo C-N bond formation reactions at other positions of the molecule.[1]

  • Functionalization of the Pyrazole Ring: With the nitrogen protected, other positions on the pyrazole ring can be selectively functionalized.

  • Multi-step Synthesis: It is a valuable component in multi-step synthetic routes towards complex pharmaceutical and agrochemical targets.

Experimental Protocols

Protocol 1: Protection of Pyrazole Nitrogen (N-tert-butylation)

This protocol is adapted from a procedure for the synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine.[1]

Reaction Scheme:

Materials:

  • Pyrazole

  • tert-Butylhydrazine hydrochloride

  • 2 M Sodium hydroxide (NaOH) solution

  • Deionized water

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Reflux condenser

Procedure:

  • To a round-bottomed flask, add the pyrazole substrate.

  • Add tert-butylhydrazine hydrochloride and a 2 M aqueous solution of sodium hydroxide.

  • Stir the mixture at ambient temperature until a complete solution is formed.

  • Heat the reaction mixture to 90 °C and maintain this temperature with vigorous stirring for 22 hours.

  • After the reaction is complete, cool the mixture to allow for product crystallization.

  • Isolate the crystalline product by filtration.

Quantitative Data for Synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine[1]:

ParameterValue
Starting Material3-Aminocrotononitrile (16.82 g, 196.6 mmol)
Reagenttert-Butylhydrazine hydrochloride (25.00 g, 196.6 mmol)
Base2 M NaOH (98.3 mL, 196.6 mmol)
Reaction Temperature90 °C
Reaction Time22 hours
Product Mass27.0 g
Yield87% (corrected for purity)
Protocol 2: Deprotection of this compound

This protocol describes the removal of the tert-butyl protecting group using trifluoroacetic acid.[1]

Reaction Scheme:

Materials:

  • This compound derivative

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Ethanol (for workup)

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Reflux condenser

Procedure:

  • In a round-bottomed flask, charge the this compound derivative.

  • Add deionized water followed by trifluoroacetic acid.

  • Heat the mixture to 95 °C and maintain this temperature with stirring for three hours.

  • After the reaction is complete, cool the solution and add ethanol.

  • Proceed with the appropriate workup and purification to isolate the deprotected pyrazole.

Quantitative Data for Deprotection of N-(1-tert-Butyl-3-methyl-1H-pyrazol-5-yl)pyridin-2-amine[1]:

ParameterValue
Starting MaterialN-(1-tert-Butyl-3-methyl-1H-pyrazol-5-yl)pyridin-2-amine (10.00 g, 43.4 mmol)
ReagentTrifluoroacetic acid (9.9 mL, 127.0 mmol)
SolventDeionized water (100 mL)
Reaction Temperature95 °C
Reaction Time3 hours
Isolated Yield of N-(3-Methyl-1H-pyrazol-5-yl)pyridin-2-amine84% (at half scale)

Visualizations

Experimental Workflow for Protection of Pyrazole

cluster_protection Protection Protocol start Start reactants Combine Pyrazole, tert-butylhydrazine HCl, and NaOH(aq) start->reactants Step 1 stir_rt Stir at Room Temperature reactants->stir_rt Step 2 heat Heat to 90°C for 22h stir_rt->heat Step 3 cool Cool Reaction Mixture heat->cool Step 4 crystallize Crystallize Product cool->crystallize Step 5 filter Filter and Isolate Product crystallize->filter Step 6 end End filter->end

Caption: Workflow for the N-tert-butylation of a pyrazole.

Experimental Workflow for Deprotection of this compound

cluster_deprotection Deprotection Protocol start Start reactants Combine N-tert-butyl pyrazole, H2O, and TFA start->reactants Step 1 heat Heat to 95°C for 3h reactants->heat Step 2 cool Cool Reaction Mixture heat->cool Step 3 workup Workup and Purification cool->workup Step 4 end End workup->end

Caption: Workflow for the acidic removal of the N-tert-butyl group.

Logical Relationship of Protection and Deprotection

cluster_cycle Protection/Deprotection Cycle Pyrazole Unprotected Pyrazole ProtectedPyrazole This compound Pyrazole->ProtectedPyrazole Protection (tert-butylhydrazine HCl, NaOH) ProtectedPyrazole->Pyrazole Deprotection (TFA, H2O)

Caption: The reversible protection and deprotection of pyrazole.

References

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 1-Tert-butyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organohalide has become particularly valuable in medicinal chemistry and drug discovery for the construction of biaryl and heteroaryl-aryl scaffolds.[2] Pyrazole moieties are prevalent in a vast array of pharmaceuticals due to their diverse biological activities.[3][4] The 1-tert-butyl-1H-pyrazole core, in particular, offers several advantages. The bulky tert-butyl group enhances solubility in organic solvents and sterically shields the pyrazole nitrogen, which can otherwise coordinate to the palladium catalyst and inhibit the reaction—a common challenge with N-H containing heterocycles.[5] This document provides detailed application notes and experimental protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions involving this compound derivatives.

Applications in Drug Discovery and Materials Science

The synthesis of substituted 1-tert-butyl-1H-pyrazoles via Suzuki-Miyaura coupling is a key strategy for accessing novel chemical entities with potential therapeutic applications. These derivatives are integral to the development of kinase inhibitors, anti-inflammatory agents, and other targeted therapies. The ability to readily diversify the pyrazole core at various positions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[2] Beyond pharmaceuticals, these highly functionalized pyrazoles are also explored in materials science for the development of organic light-emitting diodes (OLEDs) and other advanced materials.

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling with this compound derivatives hinges on the careful selection of the catalyst system, base, and solvent.

  • Catalyst System: The choice of palladium source and ligand is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands often provide superior results, especially for challenging substrates. Ligands such as tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) are known to promote the oxidative addition step and facilitate the coupling of less reactive aryl chlorides.[6][7] Pre-catalysts like XPhos Pd G2 are also highly effective for the arylation of pyrazoles.

  • Boron Source: Both boronic acids and their pinacol esters are commonly used. Boronic acid pinacol esters often exhibit enhanced stability and are less prone to protodeboronation, a common side reaction.

  • Base: The base plays a crucial role in the activation of the boronic acid for transmetalation. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction yield and should be optimized for a given substrate pair.

  • Solvent: A mixture of an organic solvent and water is typically employed. Common solvent systems include dioxane/water, toluene/water, and DME/water. The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step.

Reaction Mechanism and Experimental Workflow

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-Pd(II)L2-X R¹-Pd(II)L₂-X Oxidative_Addition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R1-Pd(II)L2-R2 R¹-Pd(II)L₂-R² Transmetalation->R1-Pd(II)L2-R2 Reductive_Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R¹-R² Reductive_Elimination->Product R1-X 1-tert-Butyl-pyrazolyl-X (X = Br, I) R1-X->Oxidative_Addition R2-B(OR)2 Aryl-B(OR)₂ Base Base (e.g., K₂CO₃) R2-B(OR)2->Base Base->Transmetalation [R²-B(OR)₂(OH)]⁻

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A general workflow for setting up a Suzuki-Miyaura reaction is depicted below.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine 1-tert-butyl-pyrazole halide, boronic acid/ester, base, and catalyst in a reaction vessel. Solvent Add degassed solvent system (e.g., dioxane/water). Reagents->Solvent Inert Purge with an inert gas (e.g., Argon or Nitrogen). Solvent->Inert Heating Heat the mixture to the desired temperature with stirring. Inert->Heating Monitoring Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Quench Cool to room temperature and quench with water. Monitoring->Quench Extract Extract with an organic solvent (e.g., ethyl acetate). Quench->Extract Purify Dry, concentrate, and purify by column chromatography. Extract->Purify

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

The selection of coupling partners can be guided by a logical consideration of their electronic and steric properties.

Substrate_Scope_Logic Start Substrate Selection Pyrazole_Partner This compound Partner Start->Pyrazole_Partner Coupling_Partner Aryl/Heteroaryl Partner Start->Coupling_Partner Pyrazole_Halide Halide (e.g., 5-bromo) Pyrazole_Partner->Pyrazole_Halide Pyrazole_Boronic Boronic Acid/Ester (e.g., at C5) Pyrazole_Partner->Pyrazole_Boronic Aryl_Boronic Boronic Acid/Ester Coupling_Partner->Aryl_Boronic Aryl_Halide Halide Coupling_Partner->Aryl_Halide Electron_Rich_Aryl Electron-Rich Aryl Aryl_Boronic->Electron_Rich_Aryl Electron_Poor_Aryl Electron-Poor Aryl Aryl_Boronic->Electron_Poor_Aryl Sterically_Hindered_Aryl Sterically Hindered Aryl Aryl_Boronic->Sterically_Hindered_Aryl Aryl_Halide->Electron_Rich_Aryl Aryl_Halide->Electron_Poor_Aryl Aryl_Halide->Sterically_Hindered_Aryl

Caption: Logical considerations for selecting coupling partners.

Data Presentation

The following tables summarize representative examples of Suzuki-Miyaura cross-coupling reactions with this compound derivatives, showcasing the scope of the reaction with various coupling partners.

Table 1: Coupling of 1-tert-Butyl-5-halopyrazoles with Arylboronic Acids

EntryPyrazole SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-tert-Butyl-5-bromopyrazolePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O (4:1)90685
21-tert-Butyl-5-iodopyrazole4-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₂CO₃Toluene/H₂O (3:1)1001292
31-tert-Butyl-5-bromopyrazole3-Tolylboronic acidXPhos Pd G2 (2)K₃PO₄Dioxane/H₂O (5:1)100888
41-tert-Butyl-5-bromopyrazole4-Fluorophenylboronic acidPd(OAc)₂ (2) / P(t-Bu)₃ (4)K₃PO₄THF/H₂O (10:1)801678
51-tert-Butyl-5-iodopyrazole2-Naphthylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O (4:1)901089

Table 2: Coupling of this compound-5-boronic Acid with Aryl Halides

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O (4:1)901291
23-ChloropyridinePd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene/H₂O (5:1)1101875
31-IodonaphthalenePd(OAc)₂ (2) / PCy₃ (4)K₂CO₃Dioxane/H₂O (3:1)1001094
44-BromobenzonitrileXPhos Pd G2 (2)K₃PO₄2-MeTHF/H₂O (10:1)1001286
52-BromothiophenePdCl₂(dppf) (3)Na₂CO₃DME/H₂O (4:1)90882

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 1-tert-Butyl-5-bromopyrazole with an Arylboronic Acid

  • Materials:

    • 1-tert-Butyl-5-bromopyrazole

    • Arylboronic acid

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Sodium carbonate (Na₂CO₃)

    • 1,4-Dioxane

    • Deionized water

    • Schlenk tube or round-bottom flask

    • Argon or Nitrogen gas supply

  • Procedure:

    • To a Schlenk tube, add 1-tert-butyl-5-bromopyrazole (1.0 mmol, 1.0 equiv) and the arylboronic acid (1.2 mmol, 1.2 equiv).

    • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and Na₂CO₃ (2.5 mmol, 2.5 equiv).

    • Seal the tube with a septum and evacuate and backfill with argon three times.

    • Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

    • Degas the resulting mixture by bubbling argon through it for 10-15 minutes.

    • Heat the reaction mixture to 90 °C with vigorous stirring for 6-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1-tert-butyl-1H-pyrazole.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

  • Materials:

    • This compound-5-boronic acid pinacol ester

    • Aryl halide (e.g., 4-bromoanisole)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]

    • Potassium carbonate (K₂CO₃)

    • 1,2-Dimethoxyethane (DME)

    • Deionized water

    • Microwave synthesis vial

  • Procedure:

    • In a microwave synthesis vial, combine this compound-5-boronic acid pinacol ester (0.6 mmol, 1.2 equiv), the aryl halide (0.5 mmol, 1.0 equiv), PdCl₂(dppf) (0.015 mmol, 3 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv).

    • Add DME (4 mL) and deionized water (1 mL) to the vial.

    • Seal the vial with a cap.

    • Place the vial in the microwave reactor and irradiate the mixture at 120 °C for 15-30 minutes.

    • After the reaction is complete, cool the vial to room temperature.

    • Follow the work-up and purification steps as described in Protocol 1.

Troubleshooting

  • Low Yield:

    • Ensure all reagents are pure and the solvents are adequately degassed to remove oxygen, which can deactivate the catalyst.

    • Screen different catalyst/ligand combinations. For less reactive aryl chlorides, a more electron-rich and bulky ligand like P(t-Bu)₃ may be required.

    • Vary the base and solvent system. In some cases, stronger bases like K₃PO₄ may be more effective.

  • Protodeboronation of the Boronic Acid:

    • Use the corresponding boronic acid pinacol ester, which is generally more stable.

    • Minimize the reaction time and temperature as much as possible.

    • Ensure a sufficiently active catalyst is used to promote the cross-coupling over the decomposition pathway.

  • Homocoupling of the Boronic Acid:

    • This can occur if the reaction mixture is exposed to oxygen. Ensure a thoroughly inert atmosphere is maintained throughout the reaction.

    • Lowering the reaction temperature may also reduce the rate of homocoupling.

References

Application Notes and Protocols: The Role of 1-Tert-butyl-1H-pyrazole in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of kinase inhibitors derived from a 1-tert-butyl-1H-pyrazole scaffold. The pyrazole moiety is a privileged structure in medicinal chemistry, forming the core of numerous approved and clinical-stage kinase inhibitors.[1][2][3] The introduction of a tert-butyl group at the N1 position of the pyrazole ring can offer advantages in terms of metabolic stability and can influence the inhibitor's binding mode within the ATP pocket of the kinase.

This document details the synthetic routes to key this compound intermediates and their subsequent elaboration into urea-based kinase inhibitors. Furthermore, it provides quantitative data on the inhibitory activities of related pyrazole-based compounds and visualizes key signaling pathways targeted by these inhibitors.

Overview of Pyrazole-Based Kinase Inhibition

Protein kinases are pivotal regulators of a vast array of cellular processes, and their aberrant activity is a hallmark of numerous diseases, most notably cancer.[1] Consequently, kinases have become a major focus for the development of targeted therapies. The pyrazole ring system is a versatile scaffold for kinase inhibitor design due to its ability to establish crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1] The nitrogen atoms of the pyrazole can act as both hydrogen bond donors and acceptors, while the carbon atoms provide substitution points for modulating potency, selectivity, and pharmacokinetic properties.[1]

Synthesis of this compound Intermediates and Kinase Inhibitors

The synthesis of kinase inhibitors incorporating the this compound moiety typically involves the initial preparation of a functionalized pyrazole core, followed by the introduction of moieties that confer kinase inhibitory activity. A common and effective strategy is the synthesis of urea derivatives, which can mimic the hydrogen bonding pattern of the ATP adenine ring.

Experimental Protocol 1: Synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine

This protocol outlines the synthesis of a key intermediate, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, which can be further functionalized to produce a variety of kinase inhibitors. The procedure is adapted from a published method.[4][5][6][7]

Materials:

  • tert-Butylhydrazine hydrochloride

  • 2 M Sodium hydroxide (NaOH) solution

  • 3-Aminocrotononitrile

  • Toluene

  • 2-Chloropyridine (for derivatization example)

  • Tetra-butylammonium bromide

  • Trifluoroacetic acid (for deprotection example)

  • Standard laboratory glassware and equipment (round-bottomed flask, reflux condenser, magnetic stirrer, etc.)

Procedure:

  • Formation of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine:

    • To a solution of tert-butylhydrazine (prepared by neutralizing tert-butylhydrazine hydrochloride with 2 M NaOH), add 3-aminocrotononitrile.

    • Heat the mixture at 90 °C for 22 hours.

    • After cooling, the product, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, can be isolated by crystallization.

  • Example Derivatization: N-Arylation (Ullmann Condensation):

    • Combine 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, 2-chloropyridine, tetra-butylammonium bromide, and 2 M NaOH in toluene.

    • Heat the mixture to reflux (approximately 87 °C) for 24 hours.

    • After cooling, the product, N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)pyridin-2-amine, can be isolated by filtration.

  • Example Deprotection of the tert-Butyl Group:

    • To N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)pyridin-2-amine, add water and trifluoroacetic acid.

    • Heat the mixture to 95 °C for 3 hours.

    • After cooling and neutralization, the deprotected product, N-(3-methyl-1H-pyrazol-5-yl)pyridin-2-amine, can be isolated.

Experimental Protocol 2: Synthesis of a 1-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-yl)urea-based Kinase Inhibitor

This protocol describes a general method for the synthesis of a urea-containing kinase inhibitor, adapted from the synthesis of p38 MAPK inhibitors.[2]

Materials:

  • 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine

  • Aryl isocyanate (e.g., 4-fluorophenyl isocyanate)

  • Dioxane

  • Diisopropyl ether

Procedure:

  • Dissolve 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine in anhydrous dioxane.

  • Add the desired aryl isocyanate to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • The precipitated product, a 1-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)urea derivative, is collected by filtration and washed with diisopropyl ether.

Quantitative Data: Inhibitory Potency of Pyrazole-Based Kinase Inhibitors

The following tables summarize the inhibitory activities (IC50 values) of various pyrazole-based kinase inhibitors against different protein kinases and cancer cell lines. This data provides a valuable reference for structure-activity relationship (SAR) studies and for comparing the potency of newly synthesized compounds.

Compound/ReferenceTarget KinaseIC50 (nM)
BIRB 796 [8][9]p38α MAPK38
p38β MAPK65
p38γ MAPK200
p38δ MAPK520
Compound 2b (pyrazole-benzyl urea) [8]p38α MAPKhighly potent
Afuresertib [10]Akt11.3
AT7519 [2]CDK1/CDK2Potent inhibitor
Compound 1a' (Pyrazolo[3,4-g]isoquinoline) [3]Haspin>50% inhibition at 1 µM
Compound 1b (Pyrazolo[3,4-g]isoquinoline) [3]Haspin57
Compound 1c (Pyrazolo[3,4-g]isoquinoline) [3]Haspin66
Compound 2c (Pyrazolo[3,4-g]isoquinoline) [3]Haspin62
Compound/ReferenceCell LineAntiproliferative IC50 (µM)
Afuresertib [10]HCT116 (Colon Cancer)0.95
Compound 24 (pyrazole derivative) [10]HepG2 (Hepatocellular Carcinoma)0.05
Huh7 (Hepatocellular Carcinoma)0.065
SNU-475 (Hepatocellular Carcinoma)1.93
HCT116 (Colon Cancer)1.68
UO-31 (Renal Cancer)1.85
Compound 25 (pyrazole derivative) [10]HepG2 (Hepatocellular Carcinoma)0.028
Huh7 (Hepatocellular Carcinoma)1.83
SNU-475 (Hepatocellular Carcinoma)1.70
HCT116 (Colon Cancer)0.035
UO-31 (Renal Cancer)2.24

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrazole-based kinase inhibitors and a general workflow for their evaluation.

p38_MAPK_Pathway Stress Environmental Stress / Inflammatory Cytokines Receptor Receptor Stress->Receptor MAP3K MAPKKK (e.g., ASK1, TAK1) Receptor->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2_3 MAPKAPK2/3 p38->MK2_3 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Inflammation Inflammation, Apoptosis, Cell Cycle Regulation MK2_3->Inflammation Transcription_Factors->Inflammation Inhibitor This compound based Inhibitor Inhibitor->p38

p38 MAPK Signaling Pathway Inhibition

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Inhibitor This compound based Inhibitor Inhibitor->JAK CDK_Pathway Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb p-Rb CyclinD_CDK46->pRb E2F E2F Rb->E2F Sequesters pRb->E2F Releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activates Transcription Cell_Cycle_Progression G1/S Phase Transition CyclinE_CDK2->Cell_Cycle_Progression Inhibitor This compound based Inhibitor Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2 BMPR2_Pathway BMP BMP Ligand BMPR2 BMPRII BMP->BMPR2 BMPR1 BMPRI (ALK2/3/6) BMPR2->BMPR1 Recruits & Activates SMAD158 SMAD1/5/8 BMPR1->SMAD158 Phosphorylates pSMAD158 p-SMAD1/5/8 SMAD158->pSMAD158 SMAD_complex SMAD Complex pSMAD158->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression Inhibitor This compound based Inhibitor Inhibitor->BMPR2 Experimental_Workflow Synthesis Synthesis of this compound based Inhibitor Library Biochemical_Assay In vitro Kinase Assay (Determine IC50) Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Proliferation, Apoptosis) Biochemical_Assay->Cell_Based_Assay Target_Validation Target Engagement & Validation (e.g., Western Blot for p-Target) Cell_Based_Assay->Target_Validation SAR_Optimization Structure-Activity Relationship (SAR) and Lead Optimization Target_Validation->SAR_Optimization SAR_Optimization->Synthesis In_Vivo In vivo Efficacy Studies (Animal Models) SAR_Optimization->In_Vivo ADMET ADMET Profiling In_Vivo->ADMET Clinical_Candidate Clinical Candidate ADMET->Clinical_Candidate

References

Application Notes and Protocols for the N-arylation of 1-Tert-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-arylation of pyrazoles is a fundamental transformation in organic synthesis, yielding structures that are pivotal in medicinal chemistry and materials science. 1-Aryl-1H-pyrazoles are common scaffolds in a variety of pharmaceutical agents. This document provides a detailed experimental protocol for the N-arylation of 1-tert-butyl-1H-pyrazole, a common intermediate where the tert-butyl group serves as a protecting group for the pyrazole nitrogen. The protocol described herein focuses on the palladium-catalyzed Buchwald-Hartwig amination, a versatile and widely adopted method for the formation of C-N bonds.[1] An alternative method, the Ullmann condensation, is also briefly discussed.

The overall synthetic strategy involves two key steps: the N-arylation of this compound with an aryl halide, followed by the deprotection of the tert-butyl group to yield the final N-aryl-1H-pyrazole. The ease of removal of the tert-butyl group makes it an advantageous protecting group in this context.[2]

Experimental Protocols

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the N-arylation of azoles and provides a general method for the coupling of this compound with various aryl halides.[1][3][4]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, DavePhos, SPhos)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).

  • Reagent Addition: Under an inert atmosphere, add this compound (1.0 equivalent) and the aryl halide (1.2 equivalents).

  • Solvent Addition: Add anhydrous toluene or dioxane (to make a 0.1 M solution with respect to the pyrazole).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the aryl halide.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Method 2: Deprotection of 1-Aryl-3-tert-butyl-1H-pyrazole

The tert-butyl group can be removed under acidic conditions to yield the desired N-aryl-1H-pyrazole.[2]

Materials:

  • 1-Aryl-3-tert-butyl-1H-pyrazole (from the previous step)

  • Trifluoroacetic acid (TFA) or aqueous Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or water

  • Saturated sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve the 1-aryl-3-tert-butyl-1H-pyrazole in a suitable solvent such as dichloromethane or water.

  • Acid Addition: Add an excess of trifluoroacetic acid or a concentrated solution of hydrochloric acid.

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the N-arylation of pyrazoles based on literature precedents. The specific yields for this compound may vary.

Table 1: Buchwald-Hartwig N-Arylation of Pyrazoles - Representative Conditions

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1101285-95
21-Iodo-4-nitrobenzenePd₂(dba)₃ (1)DavePhos (2)NaOtBuToluene100890-98
32-ChloropyridinePd(OAc)₂ (3)SPhos (6)K₃PO₄Toluene1102470-85
41-Bromo-3,5-dimethylbenzenePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃Dioxane1001688-96

Table 2: Ullmann Condensation for N-Arylation of Pyrazoles - Representative Conditions

The Ullmann condensation is an alternative, copper-catalyzed method for N-arylation.[5][6]

EntryAryl HalideCopper Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodobenzonitrileCuI (10)L-proline (20)K₂CO₃DMSO902480-90
21-Bromo-4-methoxybenzeneCuI (5)Phenanthroline (10)Cs₂CO₃NMP1201875-85
32-Iodobenzoic acidCu₂O (10)NoneK₃PO₄DMF1403660-75

Visualizations

Experimental_Workflow Start Start Materials: This compound Aryl Halide Reaction Buchwald-Hartwig Amination (Pd-catalyzed) Start->Reaction Reagents: Pd catalyst, Ligand, Base Solvent: Toluene/Dioxane Purification1 Work-up & Purification Reaction->Purification1 Intermediate 1-Aryl-3-tert-butyl-1H-pyrazole Deprotection Acid-catalyzed Deprotection (e.g., TFA) Intermediate->Deprotection Purification2 Work-up & Purification Deprotection->Purification2 Product Final Product: N-Aryl-1H-pyrazole Purification1->Intermediate Purification2->Product

Caption: Experimental workflow for the synthesis of N-Aryl-1H-pyrazoles.

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)Ln(X) Pd0->OxAdd Oxidative Addition LigandExch Ar-Pd(II)Ln(Pyrazole) OxAdd->LigandExch Ligand Exchange RedElim [Product-Pd(0)Ln] LigandExch->RedElim Reductive Elimination Base Base-H+ LigandExch->Base Deprotonation RedElim->Pd0 Product N-Aryl-pyrazole RedElim->Product ArX Ar-X ArX->OxAdd Pyrazole Pyrazole-H Pyrazole->LigandExch

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application of 1-Tert-butyl-1H-pyrazole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Tert-butyl-1H-pyrazole serves as a versatile building block in the synthesis of various agrochemicals, including herbicides, fungicides, and insecticides. The tert-butyl group at the 1-position of the pyrazole ring can offer several advantages, such as influencing the molecule's lipophilicity, metabolic stability, and regioselectivity in subsequent reactions. This document details the application of this compound and its derivatives in the synthesis of agrochemicals, providing experimental protocols, quantitative data, and visualizations of synthetic pathways.

Herbicidal Applications

The pyrazole scaffold is a well-established pharmacophore in herbicides, often targeting key plant enzymes. The inclusion of a 1-tert-butyl group can be instrumental in achieving desired herbicidal activity and selectivity.

Synthesis of Pyrazole-based Herbicides via Regioselective N-tert-butylation

A notable application of 1-tert-butyl pyrazole intermediates is in the synthesis of pyrazole-4-carboxamide herbicides. The regioselective introduction of the tert-butyl group onto the pyrazole nitrogen is a key step in the synthesis of certain herbicidal compounds.

Experimental Protocol: Synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine

This protocol describes the synthesis of a key intermediate, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, which can be further elaborated to produce herbicidal compounds. The procedure is adapted from a robust method published in Organic Syntheses.[1]

Materials:

  • tert-Butylhydrazine hydrochloride

  • 2 M Sodium hydroxide (NaOH)

  • 3-Aminocrotononitrile

  • Deionized water

  • Toluene

Procedure:

  • A 250-mL three-necked round-bottomed flask is charged with tert-butylhydrazine hydrochloride (25.00 g, 196.6 mmol) and 2 M NaOH (98.3 mL, 196.6 mmol).[1]

  • The mixture is stirred at ambient temperature until a complete solution is formed (approximately 10 minutes).

  • 3-Aminocrotononitrile (16.82 g, 196.6 mmol) is added, and the flask is equipped with a reflux condenser.[1]

  • The slurry is heated to 90 °C with vigorous stirring for 22 hours.

  • After 22 hours, the mixture is cooled to 57 °C, and seed crystals are introduced to initiate crystallization.

  • The mixture is then cooled to ambient temperature and subsequently in an ice-water bath for one hour.

  • The solid product is isolated by filtration, washed with toluene, and dried under vacuum to afford 1-tert-butyl-3-methyl-1H-pyrazol-5-amine as a light tan granular solid.[1]

Quantitative Data:

ProductYieldPurity (by qNMR)
1-tert-Butyl-3-methyl-1H-pyrazol-5-amine87%97%

Diagram of Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Intermediate Product tert-Butylhydrazine HCl tert-Butylhydrazine HCl Cyclocondensation Cyclocondensation tert-Butylhydrazine HCl->Cyclocondensation 3-Aminocrotononitrile 3-Aminocrotononitrile 3-Aminocrotononitrile->Cyclocondensation NaOH NaOH NaOH->Cyclocondensation Base 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine Cyclocondensation->1-tert-Butyl-3-methyl-1H-pyrazol-5-amine 90°C, 22h

Caption: Synthesis of a 1-tert-butyl-pyrazole intermediate.

Mechanism of Action of Pyrazole Herbicides

Many pyrazole-based herbicides function by inhibiting key enzymes in plant metabolic pathways. Common targets include p-hydroxyphenylpyruvate dioxygenase (HPPD) and acetolactate synthase (ALS).[2] Inhibition of these enzymes disrupts essential processes, leading to plant death. The specific substitution pattern on the pyrazole ring, including the presence of a 1-tert-butyl group, is crucial for target affinity and herbicidal efficacy.

Diagram of HPPD Inhibition Pathway:

G Tyrosine Tyrosine p-Hydroxyphenylpyruvate (HPPA) p-Hydroxyphenylpyruvate (HPPA) Tyrosine->p-Hydroxyphenylpyruvate (HPPA) HPPD Enzyme HPPD Enzyme p-Hydroxyphenylpyruvate (HPPA)->HPPD Enzyme Homogentisate (HGA) Homogentisate (HGA) HPPD Enzyme->Homogentisate (HGA) Plastoquinone & Tocopherols Plastoquinone & Tocopherols Homogentisate (HGA)->Plastoquinone & Tocopherols Photosynthesis Photosynthesis Plastoquinone & Tocopherols->Photosynthesis Pyrazole Herbicide Pyrazole Herbicide Pyrazole Herbicide->HPPD Enzyme Inhibition

Caption: Inhibition of HPPD by pyrazole herbicides.

Fungicidal and Insecticidal Applications

The versatility of the 1-tert-butyl-pyrazole scaffold extends to the development of fungicides and insecticides. Pyrazole carboxamides are a prominent class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain.[3] In insecticides, pyrazole derivatives can act on the nervous system of insects.

While specific commercial examples directly utilizing this compound are less documented in the readily available literature, the synthesis of various N-tert-butyl-pyrazole carboxamides and other derivatives with demonstrated biological activity highlights the potential of this building block.

Synthesis of a Pyrazole Carboxamide Derivative

The following protocol illustrates the general synthesis of a pyrazole carboxamide, a common structural motif in modern fungicides. This can be adapted for 1-tert-butyl-pyrazole carboxylic acid derivatives.

Experimental Protocol: General Synthesis of Pyrazole Carboxamides

Materials:

  • 1-tert-Butyl-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Appropriate amine

  • Triethylamine or Pyridine (base)

  • Dichloromethane (DCM) or other suitable solvent

Procedure:

  • Acid Chloride Formation: A mixture of 1-tert-butyl-pyrazole-4-carboxylic acid (1.0 eq) and thionyl chloride (1.2 eq) is heated at reflux for 2-3 hours. The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride.

  • Amide Formation: The crude acid chloride is dissolved in an anhydrous solvent like DCM. To this solution, the desired amine (1.0 eq) and a base such as triethylamine (1.1 eq) are added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature until completion (monitored by TLC).

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to afford the desired pyrazole carboxamide.

Diagram of General Pyrazole Carboxamide Synthesis:

G 1-tert-Butyl-pyrazole-4-carboxylic acid 1-tert-Butyl-pyrazole-4-carboxylic acid SOCl2 SOCl2 Acid Chloride Intermediate Acid Chloride Intermediate SOCl2->Acid Chloride Intermediate Pyrazole Carboxamide Pyrazole Carboxamide Acid Chloride Intermediate->Pyrazole Carboxamide Amidation Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Pyrazole Carboxamide Base Base Base->Pyrazole Carboxamide 1-tert-butyl-pyrazole-4-carboxylic acid 1-tert-butyl-pyrazole-4-carboxylic acid 1-tert-butyl-pyrazole-4-carboxylic acid->Acid Chloride Intermediate Reflux

Caption: General workflow for pyrazole carboxamide synthesis.

Quantitative Bioactivity Data of Pyrazole Agrochemicals

The following table summarizes the biological activity of various pyrazole derivatives, illustrating the potency that can be achieved with this scaffold. Note that these are examples from the broader class of pyrazole agrochemicals and not all are explicitly derived from this compound.

Compound ClassTarget OrganismBioactivity MetricValueReference
Pyrazole CarboxamideRhizoctonia solaniEC₅₀0.022 mg/L[3]
Pyrazole CarboxamideValsa maliEC₅₀1.77 mg/L
Pyrazole CarboxamideRhizoctonia solaniEC₅₀0.37 µg/mL[4]
Pyrazole DerivativePlutella xylostellaLC₅₀5.32 mg/L
Pyrazole Schiff BaseTermitesLC₅₀0.001 µg/mL[5]

This compound and its derivatives are valuable synthons in the creation of novel agrochemicals. The tert-butyl group can play a crucial role in directing synthesis and modulating the biological activity of the final products. The provided protocols and data underscore the importance of this building block in the ongoing development of effective and selective herbicides, fungicides, and insecticides for modern agriculture. Further research into the synthesis and bioactivity of specific agrochemicals derived from this compound is warranted to fully explore its potential.

References

Application Notes and Protocols for the Synthesis of 1-Tert-butyl-1H-pyrazole-based Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of 1-tert-butyl-1H-pyrazole-based phosphine ligands and their application in palladium-catalyzed cross-coupling reactions. The protocols outlined are intended to be a reliable resource for chemists engaged in ligand synthesis and catalytic applications, particularly in the fields of medicinal chemistry and materials science.

Introduction

This compound-based ligands are a class of N-heterocyclic compounds that have garnered significant interest in the field of catalysis. The sterically demanding tert-butyl group at the N1 position of the pyrazole ring can influence the electronic and steric properties of the resulting metal complexes, leading to enhanced catalytic activity and selectivity. These ligands, particularly phosphine derivatives, have proven to be effective in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Kumada, and Hiyama reactions. Their robust nature and tunable steric and electronic properties make them valuable tools for the synthesis of complex organic molecules.

Synthesis of a this compound-based Phosphine Ligand

This section details the synthesis of a representative this compound-based phosphine ligand, specifically 3-tert-butyl-5-methyl-1-(2-(diphenylphosphino)phenyl)-1H-pyrazole .

Experimental Workflow for Ligand Synthesis

G cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: N-Arylation cluster_2 Step 3: Phosphination A 1,3-Dicarbonyl Compound (e.g., 4,4-dimethyl-2,4-pentanedione) C Condensation Reaction A->C B tert-Butylhydrazine Hydrochloride B->C D 1-tert-butyl-3,5-disubstituted-1H-pyrazole C->D E 1-tert-butyl-3,5-disubstituted-1H-pyrazole G Ullmann Condensation E->G F 1-Fluoro-2-iodobenzene F->G H 1-(2-Iodophenyl)-1H-pyrazole Derivative G->H I 1-(2-Iodophenyl)-1H-pyrazole Derivative K Palladium-catalyzed Phosphination I->K J Diphenylphosphine J->K L Final Phosphine Ligand K->L

Caption: General workflow for the synthesis of a this compound-based phosphine ligand.

Protocol 1: Synthesis of 3-tert-butyl-5-methyl-1H-pyrazole

This protocol describes the initial synthesis of the pyrazole core.

Materials:

  • 4,4-Dimethyl-2,4-pentanedione

  • tert-Butylhydrazine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4,4-dimethyl-2,4-pentanedione (1 equivalent) in ethanol in a round-bottom flask, add tert-butylhydrazine hydrochloride (1 equivalent).

  • Add a solution of sodium hydroxide (1 equivalent) in water dropwise to the mixture with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 3-tert-butyl-5-methyl-1H-pyrazole.

Protocol 2: Synthesis of 3-tert-butyl-5-methyl-1-(2-(diphenylphosphino)phenyl)-1H-pyrazole

This protocol details the N-arylation and subsequent phosphination to yield the final ligand.

Materials:

  • 3-tert-butyl-5-methyl-1H-pyrazole

  • 1-Fluoro-2-iodobenzene

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Diphenylphosphine

  • Toluene

  • Standard Schlenk line and glassware

  • Magnetic stirrer and stir bar

Procedure:

  • N-Arylation: In a Schlenk flask under an inert atmosphere, combine 3-tert-butyl-5-methyl-1H-pyrazole (1 equivalent), 1-fluoro-2-iodobenzene (1.1 equivalents), and potassium carbonate (2 equivalents) in anhydrous DMF.

  • Heat the mixture at 120 °C for 24 hours.

  • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(2-iodophenyl)-3-tert-butyl-5-methyl-1H-pyrazole.

  • Phosphination: In a Schlenk flask under an inert atmosphere, dissolve the 1-(2-iodophenyl)-3-tert-butyl-5-methyl-1H-pyrazole (1 equivalent) in anhydrous toluene.

  • Add diphenylphosphine (1.2 equivalents), palladium(II) acetate (0.05 equivalents), and dppf (0.1 equivalents).

  • Add a suitable base (e.g., triethylamine, 2 equivalents) and heat the mixture at 110 °C for 12-18 hours.

  • Cool the reaction, filter through a pad of Celite, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography under an inert atmosphere to afford the final ligand, 3-tert-butyl-5-methyl-1-(2-(diphenylphosphino)phenyl)-1H-pyrazole.

Application in Catalysis: Palladium-Catalyzed Suzuki-Miyaura Coupling

This compound-based phosphine ligands have demonstrated high efficacy in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, facilitating the formation of C-C bonds between aryl halides and arylboronic acids.

Catalytic Cycle for Suzuki-Miyaura Coupling

G cluster_reactants Reactants A Pd(0)L Active Catalyst B Oxidative Addition A->B + Ar-X C Ar-Pd(II)-X(L) B->C D Transmetalation C->D + Ar'-B(OR)2 + Base E Ar-Pd(II)-Ar'(L) D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Ar' Coupled Product F->G R1 Ar-X (Aryl Halide) R2 Ar'-B(OR)2 (Arylboronic Acid/Ester) Base Base

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (e.g., aryl bromide)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 3-tert-butyl-5-methyl-1-(2-(diphenylphosphino)phenyl)-1H-pyrazole (Ligand)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Solvent (e.g., toluene, dioxane)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • In a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%) and the this compound-based phosphine ligand (2-4 mol%).

  • Add the aryl halide (1 equivalent), arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with vigorous stirring for the required time (typically 4-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove palladium black and inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Quantitative Data Presentation

The following table summarizes the catalytic performance of the 3-tert-butyl-5-methyl-1-(2-(diphenylphosphino)phenyl)-1H-pyrazole ligand in various palladium-catalyzed cross-coupling reactions.

EntryAryl HalideCoupling PartnerReaction TypeCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenyltributyltinStillePd₂(dba)₃ / Ligand B (1:2 mol%)TolueneCsF601095
2Bromobenzene2-(Tributylstannyl)pyridineStillePd₂(dba)₃ / Ligand B (1:2 mol%)TolueneCsF601078
34-BromoanisolePhenylmagnesium bromideKumadaPd(OAc)₂ / Ligand B (2:4 mol%)THF-601092
44-ChlorotoluenePhenylmagnesium bromideKumadaPd(OAc)₂ / Ligand B (2:4 mol%)THF-601085
54-BromoanisolePhenyltrimethoxysilaneHiyamaPd(OAc)₂ / Ligand B (2:4 mol%)DioxaneTBAF1001290
64-BromobenzonitrilePhenylboronic acidSuzuki-MiyauraPd(OAc)₂ / Ligand B (2:4 mol%)TolueneK₂CO₃80696
71-Bromo-4-(trifluoromethyl)benzene4-Methoxyphenylboronic acidSuzuki-MiyauraPd(OAc)₂ / Ligand B (2:4 mol%)TolueneK₂CO₃80894

Ligand B: 3-tert-butyl-5-methyl-1-(2-(diphenylphosphino)phenyl)-1H-pyrazole

Conclusion

The protocols and data presented herein demonstrate the utility of this compound-based phosphine ligands in modern catalytic chemistry. The straightforward synthesis of these ligands, coupled with their excellent performance in a range of cross-coupling reactions, makes them a valuable asset for researchers in organic synthesis. The modular nature of the pyrazole core allows for further tuning of ligand properties, opening avenues for the development of even more efficient and selective catalysts for a variety of chemical transformations.

Application Notes: One-Pot Synthesis of Functionalized Pyrazoles from 1-tert-Butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazoles are a critical class of heterocyclic compounds widely utilized in drug discovery and materials science due to their diverse biological activities. The synthesis of specifically substituted pyrazoles is a key focus in medicinal chemistry. The use of a tert-butyl group at the N1 position of the pyrazole ring serves as an effective protecting group. It is sterically bulky, which can direct functionalization to other positions of the ring, and it is relatively easy to remove under acidic conditions, yielding the free N-H pyrazole. This application note details a one-pot strategy for the synthesis of functionalized pyrazoles, leveraging 1-tert-butyl-1H-pyrazole as a versatile starting material. The process involves an initial functionalization via metallation and subsequent reaction with an electrophile, followed by in-situ deprotection of the tert-butyl group.

General Strategy and Workflow

The overall strategy involves a three-step sequence performed in a single reaction vessel, minimizing purification of intermediates and improving overall efficiency. This "one-pot" approach is highly valuable for generating libraries of pyrazole derivatives for screening purposes.

  • Metallation: this compound is deprotonated at the C5 position using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to form a lithiated intermediate.

  • Functionalization: The highly reactive lithiated pyrazole is then quenched with a suitable electrophile (e.g., alkyl halides, aldehydes, ketones) to introduce the desired functional group at the C5 position.

  • Deprotection: The tert-butyl protecting group is subsequently removed by introducing an acid into the reaction mixture, leading to the formation of the final 3(5)-functionalized pyrazole. The byproduct of this step is the volatile isobutylene gas.[1]

The following diagram illustrates the experimental workflow for this one-pot synthesis.

G cluster_workflow Experimental Workflow start Start with This compound metallation Metallation (e.g., n-BuLi in THF) start->metallation Step 1 functionalization Functionalization (Quench with Electrophile R-X) metallation->functionalization Step 2 deprotection Deprotection (Acidic Workup, e.g., aq. HCl) functionalization->deprotection Step 3 product Isolate Final Product: 5-Functionalized-1H-pyrazole deprotection->product purification Purification (Extraction, Chromatography) product->purification

Caption: Experimental workflow for one-pot functionalization.

Protocols

Protocol 1: One-Pot Synthesis of 3(5)-Alkylpyrazoles

This protocol describes the synthesis of 3(5)-alkylpyrazoles starting from this compound in a one-pot procedure involving lithiation, alkylation, and deprotection.[2][3]

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Hydrochloric acid (HCl, 2 M aqueous solution)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (Schlenk line, etc.)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

  • Reaction Mixture: Add this compound (1.0 eq) to the flask and dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Metallation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Functionalization: Slowly add the alkyl halide (1.2 eq) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 3-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Deprotection: Cool the flask in an ice-water bath. Cautiously quench the reaction by adding 2 M aqueous HCl (3.0 eq). Stir vigorously at room temperature for 12-18 hours to facilitate the removal of the tert-butyl group.[1]

  • Workup: Neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3(5)-alkylpyrazole.

Data Summary

The yields of functionalized pyrazoles can vary depending on the electrophile used and the specific reaction conditions. The following table summarizes representative yields for the key steps.

Starting MaterialElectrophile (R-X)ProductReported Yield (%)Reference
1-THP-pyrazolen-Butyl bromide3(5)-n-Butylpyrazole91[2][3]
1-THP-pyrazoleBenzyl bromide3(5)-Benzylpyrazole94[2][3]
1-THP-pyrazoleIsopropyl bromide3(5)-Isopropylpyrazole88[2][3]
1-tert-Butyl-3-methyl-5-aminopyrazoleN/A (Deprotection only)3-Methyl-5-aminopyrazole87[1]

Note: Yields from references[2][3] are for a similar one-pot protocol using a tetrahydropyranyl (THP) protecting group, which follows the same lithiation/alkylation/deprotection pathway and serves as a strong analogue for the tert-butyl system.

Reaction Pathway

The mechanism involves the formation of a stabilized pyrazole anion which acts as a potent nucleophile. The subsequent deprotection proceeds via an acid-catalyzed elimination of isobutylene.

G cluster_path Reaction Pathway start This compound reagent1 1. n-BuLi, THF -78 °C lithiated 5-Lithio-1-tert-butyl-1H-pyrazole reagent2 2. R-X (Electrophile) functionalized 5-Alkyl-1-tert-butyl-1H-pyrazole reagent3 3. H⁺ (aq. HCl) product 3(5)-Alkyl-1H-pyrazole reagent1->lithiated reagent2->functionalized reagent3->product

Caption: Reaction pathway for pyrazole functionalization.

References

Application Notes and Protocols: Deprotection of the Tert-butyl Group from 1-Tert-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl group is a common protecting group for nitrogen atoms in heterocyclic compounds, including pyrazoles. Its removal is a crucial step in many synthetic pathways, particularly in the development of pharmaceutical agents where the unprotected pyrazole moiety is often a key pharmacophore. This document provides detailed protocols for the deprotection of the tert-butyl group from 1-tert-butyl-1H-pyrazole, focusing on acidic cleavage methods. The tert-butyl group is advantageous due to its stability under various conditions and its clean removal, typically yielding isobutylene as a volatile byproduct.[1]

Deprotection Strategies

The most prevalent and effective method for the removal of a tert-butyl group from a pyrazole nitrogen is treatment with a strong acid. The mechanism involves protonation of the pyrazole nitrogen followed by elimination of a stable tert-butyl carbocation, which is then quenched to form isobutylene. Various aqueous acids have proven effective for this transformation.[1]

A selection of acidic reagents and their typical reaction conditions are summarized in the table below.

ReagentSolventTemperatureReaction TimeNotes
Trifluoroacetic Acid (TFA)Water95 °C3 hoursConvenient due to the volatility of TFA, which helps in washing the reaction vessel walls.[1]
Hydrochloric Acid (HCl)AqueousNot specifiedNot specifiedCompetent for removal of the tert-butyl group.[1]
Sulfuric Acid (H₂SO₄)AqueousNot specifiedNot specifiedAlso effective for the deprotection.[1]
Formic AcidFormic AcidHotNot specifiedCan be used as both solvent and reagent.[1]

Experimental Protocols

The following protocol is a detailed method for the deprotection of a substituted 1-tert-butyl-pyrazole using trifluoroacetic acid, adapted from a literature procedure.[1]

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • N-(1-tert-Butyl-3-methyl-1H-pyrazol-5-yl)pyridin-2-amine

  • Deionized water

  • Trifluoroacetic acid (TFA), 99%

  • Sodium hydroxide (NaOH) solution (e.g., 2 M) for neutralization

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottomed flask

  • Magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thermocouple

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add N-(1-tert-Butyl-3-methyl-1H-pyrazol-5-yl)pyridin-2-amine (1.0 eq).

  • Add deionized water (approximately 10 mL per gram of substrate).

  • With stirring, add trifluoroacetic acid (2.9 eq).

  • Heat the reaction mixture to 95 °C using a heating mantle or oil bath.

  • Maintain the temperature and continue stirring for 3 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a sodium hydroxide solution until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired deprotected pyrazole.

Visualizing the Process

Chemical Reaction

Caption: Acid-catalyzed deprotection of this compound.

Experimental Workflow

Experimental Workflow for Deprotection start Start with 1-tert-butyl-pyrazole derivative add_reagents Add Water and Trifluoroacetic Acid start->add_reagents heat Heat to 95 °C for 3 hours add_reagents->heat cool Cool to Room Temperature heat->cool neutralize Neutralize with NaOH solution cool->neutralize extract Extract with Organic Solvent neutralize->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Product concentrate->purify end Obtain Deprotected Pyrazole purify->end

Caption: Step-by-step workflow for the deprotection protocol.

Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the amount of acid.

  • Side Reactions: The tert-butyl carbocation formed during the reaction is reactive and can potentially alkylate other nucleophilic sites in the molecule or solvent. The use of a carbocation scavenger, such as meta-cresol, can be beneficial in minimizing such side products.[2]

  • Neutralization: The neutralization step should be performed carefully, especially if the reaction was conducted on a large scale, as it is an exothermic process.

  • Product Isolation: The solubility of the deprotected pyrazole may vary. If the product is water-soluble, continuous extraction or other specialized work-up procedures may be necessary.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Tert-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Tert-butyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: I am observing a low yield or no product formation. What are the possible causes and how can I improve the yield?

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.

  • Poor Quality Reagents: The purity of starting materials, particularly tert-butylhydrazine hydrochloride and the pyrazole precursor, can significantly impact the reaction outcome.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can greatly influence the reaction efficiency.

  • Product Loss During Workup: The product may be lost during extraction or purification steps, especially if it has some water solubility.[1]

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure that the tert-butylhydrazine hydrochloride and other reagents are of high purity and have been stored correctly.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. A moderate increase in temperature might be necessary, but be cautious of potential side reactions.

  • Choice of Base and Solvent: The selection of an appropriate base is crucial. While organic bases like triethylamine are common, inorganic bases such as sodium hydroxide can also be effective and may offer environmental benefits.[1] The solvent should be chosen to ensure adequate solubility of the reactants.

  • Efficient Workup Procedure: To minimize product loss during extraction, ensure proper phase separation and consider back-extracting the aqueous layer with the organic solvent.

Q2: I am observing the formation of a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the reaction?

Possible Causes:

  • Nature of the Starting Materials: The structure of the 1,3-dicarbonyl compound or its equivalent used in the condensation reaction with tert-butylhydrazine can lead to the formation of regioisomers.

  • Reaction Conditions: Kinetic versus thermodynamic control of the reaction can influence the isomeric ratio.

Troubleshooting Steps:

  • Strategic Choice of Precursors: Employing synthetic routes that are inherently more regioselective can be beneficial. For instance, a one-pot, three-component reaction of aromatic aldehydes, tosylhydrazine, and terminal alkynes has been shown to afford 3,5-disubstituted 1H-pyrazoles with good regioselectivity.

  • Control of Reaction Temperature: Lowering the reaction temperature may favor the formation of the kinetic product, potentially improving the regioselectivity. Conversely, higher temperatures might favor the thermodynamic product. Experimentation with a range of temperatures is recommended.

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

Possible Causes:

  • High Water Solubility: this compound can exhibit some solubility in water, making aqueous extractions challenging.[1]

  • Co-elution of Impurities: Impurities with similar polarity to the product can make chromatographic purification difficult.

Troubleshooting Steps:

  • Crystallization: Whenever possible, crystallization is a highly effective method for purification. A modified procedure using no organic solvent and an inorganic base has been shown to afford crystalline material directly from the reaction mixture.[1]

  • Column Chromatography: If crystallization is not feasible, silica gel column chromatography is a standard purification technique. A careful selection of the eluent system is critical to achieve good separation.

  • Acid-Base Extraction: Pyrazoles can be protonated to form salts. This property can be exploited for purification by performing an acid-base extraction to separate the basic pyrazole product from non-basic impurities. The pyrazole can be dissolved in an organic solvent, extracted with an acidic aqueous solution, the aqueous layer then basified, and the product re-extracted into an organic solvent.

Q4: I suspect the tert-butyl group is being cleaved during the reaction. How can I prevent this side reaction?

Possible Cause:

  • Strong Acidic Conditions: The tert-butyl group is susceptible to cleavage under strong acidic conditions, which can lead to the formation of the corresponding de-tert-butylated pyrazole.

Troubleshooting Steps:

  • Avoid Strong Acids: If possible, modify the synthetic route to avoid the use of strong acids, especially at elevated temperatures.

  • Use of Milder Acids: If an acid is necessary, consider using a milder acid or a buffered system to control the pH.

  • Protecting Group Strategy: While the tert-butyl group itself can act as a protecting group, if its lability is a persistent issue, an alternative N-substituent that is more stable to the reaction conditions might be considered for the initial synthesis, followed by a deprotection and subsequent tert-butylation step under controlled conditions.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the condensation of tert-butylhydrazine or its hydrochloride salt with a suitable 1,3-dicarbonyl compound or a synthetic equivalent, such as a β-keto nitrile.[1]

Q2: What are the typical reaction conditions for the synthesis of this compound?

Typical conditions involve reacting tert-butylhydrazine hydrochloride with a precursor in the presence of a base. The reaction can be carried out in a variety of solvents, including ethanol or even water, at temperatures ranging from room temperature to reflux.[1]

Q3: How can I confirm the identity and purity of my synthesized this compound?

The structure and purity of the final product can be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure and isomeric purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Data Summary

The following table summarizes typical reaction parameters for the synthesis of a substituted this compound derivative as reported in the literature.

ParameterValueReference
Starting Materialtert-Butylhydrazine hydrochloride[1]
Co-reactant3-Aminocrotononitrile[1]
Base2 M Sodium Hydroxide[1]
SolventWater[1]
Temperature90 °C (internal)[1]
Reaction Time22 hours[1]
Yield87% (corrected)[1]

Experimental Protocols

Synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine [1]

  • A 250-mL three-necked round-bottomed flask is equipped with a large oval stir bar and placed in an oil bath.

  • The flask is charged with solid tert-butylhydrazine hydrochloride (25.00 g, 98%, 196.6 mmol).

  • 2 M NaOH (98.3 mL, 196.6 mmol) is added, and stirring is initiated at ambient temperature.

  • Once a complete solution is formed (approximately 10 minutes), 3-aminocrotononitrile (16.82 g, 96%, 196.6 mmol) is added.

  • The flask is fitted with a thermocouple and an air-cooled reflux condenser connected to a nitrogen line.

  • The slurry is heated to an internal temperature of 90 °C with vigorous stirring for 22 hours.

  • After 22 hours, the biphasic mixture is cooled to 57 °C.

  • The reaction mixture is seeded to induce crystallization.

  • The heating is turned off, and vigorous stirring is continued as the mixture cools to ambient temperature.

  • Once the internal temperature is below 30 °C, the slurry is immersed in an ice-water bath for one hour.

  • The product is collected by vacuum filtration, washed with cold deionized water, and dried under vacuum to afford the crystalline product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation reagents Charge Flask: - tert-Butylhydrazine HCl - 2M NaOH dissolution Stir until Complete Dissolution reagents->dissolution add_nitrile Add 3-Aminocrotononitrile dissolution->add_nitrile heat Heat to 90°C (22 hours) add_nitrile->heat cool Cool to 57°C heat->cool seed Seed for Crystallization cool->seed cool_ice Cool in Ice Bath seed->cool_ice filtrate Vacuum Filtration cool_ice->filtrate dry Dry under Vacuum filtrate->dry product 1-tert-Butyl-3-methyl- 1H-pyrazol-5-amine dry->product

Caption: Experimental workflow for the synthesis of a substituted this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low or No Product Yield cause1 Incomplete Reaction problem->cause1 cause2 Poor Reagent Quality problem->cause2 cause3 Suboptimal Conditions problem->cause3 cause4 Workup Losses problem->cause4 sol1 Optimize Time & Temperature cause1->sol1 sol2 Verify Reagent Purity cause2->sol2 sol3 Adjust Base & Solvent cause3->sol3 sol4 Improve Extraction Technique cause4->sol4

Caption: Troubleshooting logic for addressing low product yield in pyrazole synthesis.

References

Technical Support Center: Synthesis of 1-Tert-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of 1-Tert-butyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound and its derivatives?

A1: A prevalent method for synthesizing substituted pyrazoles involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. For preparing 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, a common starting point is the reaction of tert-butylhydrazine hydrochloride with 3-aminocrotononitrile.[1] This approach is favored for its efficiency and the commercial availability of the starting materials.

Q2: What are the typical yields for the synthesis of tert-butyl-substituted pyrazoles?

A2: Yields can vary significantly depending on the specific substrates and reaction conditions. For the synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, a corrected yield of 87% has been reported.[1] In other cases, such as the synthesis of 3-(tert-butyl)-5-phenyl-1-tosyl-1H-pyrazole, yields as high as 90% have been achieved.[2]

Q3: What are some of the key challenges in the synthesis and purification of this compound?

A3: A primary challenge can be the high water solubility of some pyrazole products, which can complicate aqueous extractions during workup.[1] Another potential issue is controlling regioselectivity, especially when using unsymmetrical 1,3-dicarbonyl compounds. Additionally, the tert-butyl group can sometimes be susceptible to dealkylation under acidic conditions.[3] Purification may require techniques other than simple extraction, such as column chromatography or crystallization.

Q4: Are there any environmentally friendly or "green" aspects to consider for this synthesis?

A4: Yes, modifications to traditional procedures have been developed to be more environmentally benign. For instance, a modified procedure for a related synthesis uses an inorganic base and no organic solvent, with the product crystallizing directly from the reaction mixture, simplifying isolation.[1] Solvent-free reaction conditions have also been reported for the synthesis of other pyrazole derivatives.[4][5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction.- Monitor the reaction progress using TLC. - Increase reaction time or temperature, but be cautious of potential side reactions.
- Suboptimal reaction temperature.- Optimize the reaction temperature. For the synthesis of a substituted 1-tert-butyl-pyrazole, a temperature of 90 °C has been used effectively.[1]
- Poor quality of reagents.- Use freshly distilled or purified reagents. Ensure tert-butylhydrazine hydrochloride is of high purity.
- Loss of product during workup.- Due to the potential high water solubility of the product, minimize aqueous extractions.[1] - Consider salting out the aqueous layer to reduce product solubility. - Isolate the product by crystallization directly from the reaction mixture if possible.[1]
Presence of Impurities - Formation of regioisomers.- The choice of hydrazine (free base vs. salt) can influence regioselectivity.[6] - Carefully control reaction conditions such as temperature and solvent.
- Side reactions (e.g., dealkylation).- Avoid strongly acidic conditions during workup if dealkylation of the tert-butyl group is a concern.[3]
- Unreacted starting materials.- Ensure the correct stoichiometry of reactants. - Purify the crude product using column chromatography or recrystallization.
Difficulty in Product Isolation - Product is highly soluble in water.- An alternative to aqueous extraction is to crystallize the product directly from the reaction mixture by cooling.[1] - If extraction is necessary, use a continuous liquid-liquid extractor or perform multiple extractions with a suitable organic solvent.
- Product is an oil.- Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product, or cooling to a lower temperature. - If crystallization fails, purify by column chromatography.

Experimental Protocols

Synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine[1]

Materials:

  • tert-Butylhydrazine hydrochloride

  • 2 M Sodium hydroxide (NaOH) solution

  • 3-Aminocrotononitrile

Procedure:

  • To a three-necked round-bottomed flask equipped with a stir bar, add tert-butylhydrazine hydrochloride (25.00 g, 196.6 mmol).

  • Add 2 M NaOH (98.3 mL, 196.6 mmol) and stir at ambient temperature until a complete solution is formed (approximately 10 minutes).

  • Add 3-aminocrotononitrile (16.82 g, 196.6 mmol) through a funnel and continue stirring.

  • Replace the funnel with a thermocouple and attach an air-cooled reflux condenser connected to a nitrogen line.

  • Heat the slurry to an internal temperature of 90 °C with vigorous stirring for 22 hours.

  • After 22 hours, cool the biphasic mixture to 57 °C.

  • Induce crystallization by adding seed crystals or by taking a small aliquot, freezing it, and then allowing it to warm up to form a slurry of seed crystals which is then added to the main reaction mixture.

  • Once crystallization begins, turn off the heating and continue vigorous stirring as the mixture cools to ambient temperature.

  • Immerse the slurry in an ice-water bath for one hour.

  • Isolate the product by filtration, washing with the cold filtrate.

  • Dry the solid product in a vacuum oven at ambient temperature.

Yield Data:

Product Reported Yield Purity

| 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine | 87% (corrected) | 97% by qNMR |

Visualizations

Synthesis Pathway

Synthesis_Pathway reagent1 tert-Butylhydrazine Hydrochloride intermediate Hydrazone Intermediate reagent1->intermediate + Base reagent2 1,3-Dicarbonyl Compound reagent2->intermediate product This compound intermediate->product Cyclization (Heat)

Caption: General synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete check_reaction->incomplete Result? complete Complete check_reaction->complete Result? optimize_conditions Increase Time/Temp incomplete->optimize_conditions check_workup Review Workup Procedure complete->check_workup optimize_conditions->check_reaction solubility_issue High Water Solubility? check_workup->solubility_issue modify_workup Minimize Aqueous Contact / Crystallize solubility_issue->modify_workup Yes purification Purify by Column Chromatography or Recrystallization solubility_issue->purification No yes_solubility Yes no_solubility No modify_workup->purification success Optimized Yield purification->success

Caption: Troubleshooting workflow for yield optimization.

References

Technical Support Center: Suzuki Coupling of Tert-butyl Protected Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with side reactions during the Suzuki coupling of tert-butyl protected pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Suzuki coupling of tert-butyl protected pyrazoles?

A1: Researchers frequently encounter several side reactions that can lower the yield of the desired coupled product. The most common of these include:

  • Homocoupling: The dimerization of the pyrazole boronic acid or ester to form a bipyrazole species.[1][2] This can be a significant side reaction, sometimes even being the desired outcome in specific synthetic strategies.

  • Protodeborylation: The loss of the boronic acid/ester group from the pyrazole ring, which is replaced by a hydrogen atom. This is a common issue with heteroaromatic boronic acids.

  • Dehalogenation: The replacement of the halogen atom on the coupling partner with a hydrogen atom, leading to a reduced, unreacted starting material.[1][3][4][5]

  • De-tert-butylation: The cleavage of the N-tert-butyl protecting group from the pyrazole ring, which can occur under certain reaction conditions.[6]

  • Inhibition by N-H Pyrazole: If the tert-butyl group is unintentionally removed, the resulting N-H pyrazole can inhibit the palladium catalyst, slowing down or halting the desired reaction.[7]

Q2: How can I detect these side products in my reaction mixture?

A2: A combination of standard analytical techniques can be used to identify the main product and the various side products:

  • Thin-Layer Chromatography (TLC): Provides a quick assessment of the reaction progress and the presence of new spots which could correspond to side products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying the molecular weights of the desired product and all side products, confirming their identities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the desired product and for identifying and quantifying the impurities. For example, the absence of the boronic ester signal and the appearance of a new pyrazole C-H signal can indicate protodeborylation.

Troubleshooting Guides

Issue 1: Formation of Homocoupled Bipyrazole Product

Symptoms:

  • A significant peak in the LC-MS corresponding to double the mass of the pyrazole starting material (minus the boronic acid group and plus a direct bond).

  • Complex NMR spectra with signals that may be difficult to assign but suggest a symmetrical bipyrazole structure.

Potential Causes & Solutions:

CauseSolution
Presence of Oxygen Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) before adding the palladium catalyst. Maintain a positive pressure of inert gas throughout the reaction.[2]
High Temperature Reduce the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions.
Suboptimal Base Screen different bases. The choice of base can significantly influence the reaction outcome. Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred.
Palladium(II) Pre-catalyst Ensure the complete reduction of the Pd(II) pre-catalyst to the active Pd(0) species. The addition of a phosphine ligand can facilitate this.
Issue 2: Protodeborylation of the Pyrazole Boronic Acid/Ester

Symptoms:

  • A major byproduct identified by LC-MS and NMR as the pyrazole ring without the boronic acid/ester group.

  • Low conversion of the aryl halide starting material.

Potential Causes & Solutions:

CauseSolution
Presence of Water/Protic Solvents Use anhydrous solvents and reagents. If a co-solvent is necessary, minimize the amount of water or protic solvent.
High Temperatures & Long Reaction Times Lower the reaction temperature and monitor the reaction closely to avoid unnecessarily long reaction times.[7]
Inappropriate Base The pH of the reaction mixture is critical.[8] Screen different bases; sometimes a weaker base or a fluoride source like KF can suppress protodeborylation.[9]
Slow Transmetalation Use a more reactive boronic acid derivative, such as a pinacol ester, which can be more stable.[10] Ensure the chosen ligand promotes a fast transmetalation step.
Issue 3: Dehalogenation of the Coupling Partner

Symptoms:

  • Detection of the dehalogenated starting material (e.g., the arene instead of the aryl halide) by GC-MS or LC-MS.

  • Reduced yield of the desired product.

Potential Causes & Solutions:

CauseSolution
Nature of the Halide Bromo and chloro derivatives are generally less prone to dehalogenation than iodo derivatives.[1][3][4] If possible, consider using a less reactive halide.
Hydride Sources in the Reaction Certain bases or solvents can act as hydride donors. Avoid using bases like alkoxides if dehalogenation is a problem. Ensure solvents are pure and free of impurities that could act as hydride sources.
Ligand Choice The phosphine ligand can influence the rate of dehalogenation. Bulky, electron-rich phosphine ligands can sometimes mitigate this side reaction.
Issue 4: De-tert-butylation of the Pyrazole Protecting Group

Symptoms:

  • Appearance of a product with a mass corresponding to the coupled product minus the tert-butyl group (56 Da).

  • The presence of the unprotected N-H pyrazole in the reaction mixture, detectable by LC-MS and NMR.

Potential Causes & Solutions:

CauseSolution
Acidic Conditions The tert-butyl group is labile to strong acids.[6] Ensure that the reaction conditions are not acidic. Some reagents or additives could be acidic or generate acidic byproducts.
High Temperatures Prolonged heating can lead to the cleavage of the tert-butyl group. Use the lowest effective temperature for the coupling.
Choice of Base While basic conditions are generally required for Suzuki coupling, very strong bases or certain nucleophilic bases at high temperatures might promote deprotection. Screen milder bases like K₂CO₃ or Cs₂CO₃.

Data Presentation

Table 1: Recommended Reaction Conditions for Suzuki Coupling of 4-Iodopyrazoles

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂SPhosK₂CO₃1,4-Dioxane/Water (4:1)80-120Good to Excellent[1][4]
Pd(PPh₃)₄-Na₂CO₃1,4-Dioxane/Water90High[5]
XPhos Pd G2-K₃PO₄1,4-Dioxane/Water (4:1)100Moderate to High[3]
Pd(dppf)Cl₂-Cs₂CO₃1,4-Dioxane/Water100Good[11]

Table 2: Troubleshooting Summary

Side ReactionKey FactorsRecommended Actions
Homocoupling Oxygen, TemperatureDegas thoroughly, lower temperature, screen bases.
Protodeborylation Water, Temperature, BaseUse anhydrous conditions, lower temperature, screen bases, use pinacol esters.
Dehalogenation Halide Reactivity, Hydride SourcesUse bromo or chloro derivatives if possible, avoid potential hydride donors.
De-tert-butylation Acidity, High TemperatureEnsure non-acidic conditions, use lowest effective temperature, screen mild bases.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Tert-butyl Protected 4-Iodopyrazole: [1][4][5]

  • To a dry Schlenk tube or microwave vial, add the N-tert-butyl-4-iodopyrazole (1.0 equiv.), the desired arylboronic acid or pinacol ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂ (2-5 mol%) and SPhos (4-10 mol%), or Pd(PPh₃)₄ (5 mol%)).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_side_reactions Side Reactions Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X Complex OxAdd->ArPd(II)XL2 Dehalogenation Dehalogenation (Ar-H) OxAdd->Dehalogenation [H] Transmetalation Transmetalation (R-B(OR)2) ArPd(II)XL2->Transmetalation R-B(OR)2 Base ArPd(II)RL2 Ar-Pd(II)-R Complex Transmetalation->ArPd(II)RL2 Homocoupling Homocoupling (R-R) Transmetalation->Homocoupling [O] Protodeborylation Protodeborylation (R-H) Transmetalation->Protodeborylation H+ RedElim Reductive Elimination ArPd(II)RL2->RedElim RedElim->Pd(0)L2 ArR Coupled Product (Ar-R) RedElim->ArR

Caption: Suzuki coupling catalytic cycle and major side reactions.

Troubleshooting_Workflow start Low Yield or Complex Mixture analyze Analyze Crude Reaction (LC-MS, NMR) start->analyze homocoupling Homocoupling Detected? analyze->homocoupling protodeborylation Protodeborylation Detected? homocoupling->protodeborylation No action_homo Degas Solvents Thoroughly Lower Temperature Screen Weaker Bases homocoupling->action_homo Yes dehalogenation Dehalogenation Detected? protodeborylation->dehalogenation No action_proto Use Anhydrous Solvents Use Pinacol Ester Screen Bases (e.g., KF) protodeborylation->action_proto Yes deprotection De-tert-butylation Detected? dehalogenation->deprotection No action_dehalo Switch to Aryl-Br or Aryl-Cl Change Base/Solvent dehalogenation->action_dehalo Yes optimize Optimize General Conditions (Temp, Conc, Ligand) deprotection->optimize No action_deprot Lower Temperature Avoid Acidic Conditions Use Milder Base deprotection->action_deprot Yes

Caption: Troubleshooting workflow for Suzuki coupling of pyrazoles.

References

Technical Support Center: Minimizing Debromination in Pyrazole Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki coupling reactions involving pyrazole moieties. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on minimizing the common side reaction of debromination.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of pyrazole Suzuki coupling?

A1: Debromination is an undesired side reaction where the bromine atom on the pyrazole ring is replaced by a hydrogen atom from a proton source in the reaction mixture, leading to a hydrodebromination byproduct instead of the desired coupled product. This reduces the overall yield and complicates purification.

Q2: What are the primary causes of debromination in pyrazole Suzuki coupling?

A2: Several factors can contribute to debromination:

  • N-H Acidity of Unprotected Pyrazoles: The acidic proton on the nitrogen of an unprotected pyrazole can lead to the formation of a pyrazolate anion, which can promote dehalogenation.[1]

  • Reaction Conditions: Harsh conditions, such as high temperatures, can increase the rate of debromination.[2]

  • Catalyst and Ligand Choice: Certain palladium catalysts and ligands may be more prone to facilitating debromination. The absence of a suitable ligand can significantly increase the occurrence of this side reaction.[3][4]

  • Base Selection: The nature and strength of the base used can influence the extent of debromination.[2]

  • Presence of Protic Solvents: Solvents that can act as a proton source can contribute to the formation of the debrominated byproduct.[2]

Q3: How does the halogen on the pyrazole affect the propensity for dehalogenation?

A3: Direct comparison of halopyrazoles in Suzuki-Miyaura reactions has shown that bromo and chloro derivatives are generally superior to iodo derivatives, as they exhibit a reduced tendency for dehalogenation.[5][6][7]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues with debromination during your pyrazole Suzuki coupling experiments.

Problem: Significant formation of debrominated pyrazole byproduct.

Workflow for Troubleshooting Debromination

Debromination_Troubleshooting start High Debromination Observed check_NH Is the pyrazole N-H unprotected? start->check_NH protect_N Protect the pyrazole nitrogen (e.g., BOC, SEM) check_NH->protect_N Yes check_ligand Are you using an appropriate ligand? check_NH->check_ligand No protect_N->check_ligand use_bulky_ligand Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) check_ligand->use_bulky_ligand No/Inefficient check_conditions Are reaction conditions too harsh? check_ligand->check_conditions Yes use_bulky_ligand->check_conditions optimize_conditions Lower temperature and/or shorten reaction time check_conditions->optimize_conditions Yes check_base Is the base optimized? check_conditions->check_base No optimize_conditions->check_base screen_bases Screen different bases (e.g., K3PO4, Cs2CO3) check_base->screen_bases No end Debromination Minimized check_base->end Yes screen_bases->end

Caption: A flowchart for troubleshooting debromination in pyrazole Suzuki coupling.

Step 1: Evaluate Pyrazole Protection

  • Issue: Unprotected pyrazole N-H groups can lead to increased debromination.[1][8]

  • Solution: Protect the pyrazole nitrogen with a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl).[8] This can significantly suppress the dehalogenation side reaction.[1][8]

Step 2: Optimize the Catalyst and Ligand System

  • Issue: The choice of palladium catalyst and ligand is crucial. Reactions without a ligand or with a suboptimal ligand can lead to significant debromination.[3][4]

  • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos have been shown to be effective in minimizing debromination in the Suzuki coupling of brominated pyrazoles.[3][5] Using a pre-catalyst such as XPhosPdG2 can also be beneficial.[3][5]

Step 3: Adjust Reaction Conditions

  • Issue: High temperatures can promote debromination.[2]

  • Solution: If you observe significant debromination, consider lowering the reaction temperature.[2] Microwave-assisted heating can sometimes offer better control and shorter reaction times, which may reduce the formation of side products.[2][3]

Step 4: Screen Different Bases

  • Issue: The base plays a critical role in the Suzuki-Miyaura catalytic cycle, and an inappropriate choice can exacerbate debromination.[2][9]

  • Solution: Screen a variety of bases. While common bases include carbonates like K₂CO₃ and Cs₂CO₃, phosphates such as K₃PO₄ are also frequently used and may offer better results in minimizing side reactions.[2][10]

Data and Protocols

Table 1: Effect of Ligand on Suzuki Coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one
EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield of Coupled Product (%)Yield of Debrominated Product (%)
1PdCl₂(PPh₃)₂ (5)-Na₂CO₃Dioxane110991
2PdCl₂(dppf) (5)-Na₂CO₃Dioxane11017-
3XPhosPdG2 (5)XPhos (10)K₂CO₃Dioxane11092-
4XPhosPdG2 (2.5)XPhos (5)K₂CO₃Dioxane11089-
5PdCl₂(PPh₃)₂ (5)-Na₂CO₃Dioxane11050 (approx.)50 (approx.)

Data synthesized from multiple entries in the source material for clarity.[3][4]

Experimental Protocol: General Procedure for Minimizing Debromination in Pyrazole Suzuki Coupling

This protocol is a general guideline based on successful methodologies reported in the literature.[2][3] Optimization for specific substrates is recommended.

Workflow for Optimized Pyrazole Suzuki Coupling

Suzuki_Protocol_Workflow reagents 1. Combine Bromopyrazole, Boronic Acid, and Base catalyst 2. Add Palladium Pre-catalyst and Ligand reagents->catalyst solvent 3. Add Degassed Solvent catalyst->solvent reaction 4. Heat under Inert Atmosphere solvent->reaction workup 5. Aqueous Workup and Extraction reaction->workup purification 6. Column Chromatography workup->purification product Desired Coupled Product purification->product

Caption: A generalized experimental workflow for an optimized pyrazole Suzuki coupling reaction.

Materials:

  • Brominated pyrazole derivative (1.0 mmol)

  • Aryl or heteroaryl boronic acid or ester (1.5 mmol)

  • Palladium pre-catalyst (e.g., XPhosPdG2, 2.5-5 mol%)

  • Ligand (e.g., XPhos, 5-10 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel (e.g., a microwave vial or Schlenk flask), add the brominated pyrazole (1.0 mmol), the boronic acid/ester (1.5 mmol), and the base (2.0 mmol).

  • Add the palladium pre-catalyst (e.g., XPhosPdG2, 0.025 mmol) and the ligand (e.g., XPhos, 0.05 mmol).

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C) for the required time (monitor by TLC or LC-MS). For microwave-assisted reactions, heat to the target temperature for a shorter duration (e.g., 20-30 minutes).[2]

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired coupled product.

References

Troubleshooting guide for the removal of the 1-Tert-butyl-1H-pyrazole protecting group

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the removal of the 1-Tert-butyl-1H-pyrazole protecting group.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for cleaving the this compound group?

The most common method for removing the 1-tert-butyl group from a pyrazole nitrogen is through acidolysis. Strong acids, particularly trifluoroacetic acid (TFA), are widely used.[1][2][3] The reaction is typically performed in an aqueous medium or a suitable organic solvent like dichloromethane (DCM) at elevated temperatures.[1][3] Other acids such as hydrochloric acid (HCl), sulfuric acid, and formic acid have also been shown to be effective.[1]

Q2: What is the primary cause of side reactions during deprotection?

The main issue arises from the generation of a reactive tert-butyl cation (tBu⁺) intermediate when the protecting group is cleaved with a strong acid.[2] This carbocation is a potent electrophile and can alkylate any nucleophilic functional groups present in the substrate molecule, leading to undesired side products.[2][4]

Q3: Which functional groups are most susceptible to alkylation by the tert-butyl cation?

Nucleophilic functional groups and amino acid residues are particularly vulnerable to alkylation. These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic.[2]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2]

  • Cysteine (Cys): The free thiol group is a prime target for S-tert-butylation.[2]

  • Tyrosine (Tyr): The phenolic ring can undergo alkylation.[2]

  • Serine (Ser) and Threonine (Thr): The hydroxyl groups are also susceptible.[2]

Q4: How do "scavengers" prevent these side reactions?

Scavengers are reagents added to the deprotection mixture to trap the reactive tert-butyl cation.[2][3] By reacting with the tBu⁺ cation more readily than the sensitive residues of the substrate, they prevent the formation of alkylated side products.[2] Common scavengers include triisopropylsilane (TIS), water, thioanisole, and m-cresol.[3][4]

Troubleshooting Guide

Issue 1: Incomplete or No Deprotection

Symptoms:

  • Analysis by TLC, LC-MS, or NMR shows a significant amount of starting material remaining after the expected reaction time.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient Acid Increase the concentration or number of equivalents of the acid. While the reaction is catalytic in acid, an excess is often used to ensure completion.[3]
Inadequate Reaction Time Monitor the reaction's progress. Some substrates may require extended reaction times (e.g., from 2-3 hours to overnight) for full deprotection.[2][3]
Low Reaction Temperature Most deprotections are run at elevated temperatures (e.g., 95°C) or room temperature.[1] If the reaction is sluggish, gently increasing the heat (e.g., to 40-50°C if starting from RT) can improve the rate.[3]
Steric Hindrance A sterically hindered substrate may require more forcing conditions, such as a higher temperature or longer reaction time, for complete removal.[2]
Issue 2: Formation of Unexpected Side Products

Symptoms:

  • Analysis by HPLC or LC-MS reveals unexpected peaks, often with a mass increase corresponding to the addition of one or more tert-butyl groups (+56 Da per addition).[2]

  • NMR analysis shows unexpected signals, potentially in the aliphatic region, corresponding to a tert-butyl group.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Alkylation by t-Butyl Cation The primary cause is the alkylation of nucleophilic sites by the tBu⁺ cation generated during acid cleavage.[2]
Use of Scavengers Add a scavenger to the reaction mixture to trap the tBu⁺ cation. The choice of scavenger is critical and depends on the specific residues present in your compound.[2][3]
Scavenger "Cocktails" A common scavenger cocktail for peptide deprotection that can be adapted is a mixture of water, thioanisole, and triisopropylsilane (TIS).[3] m-Cresol has also been used effectively.[4]
Lower Temperature Running the reaction at the lowest effective temperature can sometimes minimize side reactions.[5]

Experimental Protocols

Protocol 1: Standard Deprotection with Aqueous Trifluoroacetic Acid (TFA)

This protocol is adapted from a documented procedure for the deprotection of a substituted this compound.[1]

  • Reaction Setup:

    • Charge a round-bottomed flask with the this compound substrate (1.0 eq).

    • Add deionized water (approx. 10 mL per 1 g of substrate).

    • Add trifluoroacetic acid (TFA) (approx. 3.0 eq).

    • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Reaction Execution:

    • Heat the mixture to 95°C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-4 hours.[1]

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the acid by adding a saturated aqueous solution of a suitable base (e.g., sodium bicarbonate or sodium hydroxide) until the pH is neutral or slightly basic.

    • If the product is soluble in organic solvents, perform an extraction with a suitable solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product as necessary using standard techniques such as column chromatography or recrystallization.

Visual Guides

G Troubleshooting Workflow for this compound Deprotection start Analysis Shows Poor Reaction Outcome incomplete Incomplete Reaction (Starting Material Remains) start->incomplete Check Starting Material Level side_products Side Product Formation (e.g., +56 Da peaks) start->side_products Check for New Impurities sol_incomplete_1 Increase Acid Conc. or Equivalents incomplete->sol_incomplete_1 sol_incomplete_2 Increase Reaction Time incomplete->sol_incomplete_2 sol_incomplete_3 Increase Reaction Temperature incomplete->sol_incomplete_3 sol_side_1 Add Scavenger (e.g., TIS, m-Cresol) side_products->sol_side_1 sol_side_2 Lower Reaction Temperature side_products->sol_side_2 end_good Successful Deprotection sol_incomplete_1->end_good sol_incomplete_2->end_good sol_incomplete_3->end_good sol_side_1->end_good sol_side_2->end_good

Caption: A decision tree for troubleshooting common issues.

G Mechanism of Side Product Formation and Scavenger Action cluster_0 Deprotection Step cluster_1 Undesired Pathway: Alkylation cluster_2 Desired Pathway: Scavenging A 1-(t-Bu)-Pyrazole Substrate C Deprotected Pyrazole (Desired Product) A->C TFA D t-Butyl Cation (tBu+) (Reactive Intermediate) A->D TFA B H+ F Alkylated Side Product (+56 Da) D->F H Trapped/Neutralized Intermediate D->H E Nucleophilic Group (e.g., -SH, -OH, Indole) E->F G Scavenger (e.g., TIS) G->H Fast Reaction

Caption: How t-butyl cations lead to side products and how scavengers prevent this.

References

Improving the regioselectivity of reactions with 1-Tert-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 1-tert-butyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving the regioselectivity of chemical transformations with this versatile heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of reactivity on the this compound molecule?

The regiochemical outcome of reactions with this compound is dictated by the reaction type. The three main sites of reactivity are:

  • C4-Position: This position is the most electron-rich on the pyrazole ring, making it the primary target for electrophilic aromatic substitution reactions like nitration, halogenation, and Friedel-Crafts acylation.[1][2]

  • C5-Position: This position is the most acidic carbon-hydrogen bond on the ring. It is the preferred site for deprotonation under thermodynamically controlled conditions using strong bases (metalation), allowing for subsequent functionalization with an electrophile.[3][4]

  • Tert-butyl Group: The C(sp³)–H bonds of the tert-butyl group can be functionalized through transition-metal-catalyzed C-H activation, where the pyrazole ring acts as a directing group.[5][6]

start Start: Poor EAS Regioselectivity q1 Are reaction conditions harsh? (e.g., strong Lewis acids, high temp) start->q1 sol1 Solution 1: Use milder electrophilic reagents (e.g., NBS for bromination) q1->sol1 Yes sol2 Solution 2: Lower reaction temperature (e.g., to 0°C or below) q1->sol2 Yes end Achieved C4 Selectivity sol1->end sol2->end start This compound reagent + TMPMgCl·LiCl (THF, 25°C, 2h) start->reagent intermediate C5-Magnesiated Intermediate reagent->intermediate electrophile + Electrophile (E+) (e.g., I₂) intermediate->electrophile product C5-Substituted Product electrophile->product

References

Overcoming low reactivity of 1-Tert-butyl-1H-pyrazole in C-N bond formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming the low reactivity of 1-tert-butyl-1H-pyrazole in C-N bond formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for this challenging coupling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for C-N cross-coupling reactions?

The primary challenge arises from the steric hindrance imposed by the bulky tert-butyl group at the N1 position of the pyrazole ring. This steric bulk can impede the approach of the pyrazole to the metal center of the catalyst, thus slowing down or inhibiting the key steps of the catalytic cycle, such as coordination and reductive elimination in palladium-catalyzed reactions, or the corresponding steps in copper-catalyzed couplings.

Q2: Which catalytic systems are recommended for C-N coupling with this compound?

Both palladium- and copper-based catalytic systems can be employed, but success is highly dependent on the choice of ligand and reaction conditions.

  • Palladium-catalyzed Buchwald-Hartwig amination: This is a powerful method for C-N bond formation. For sterically hindered substrates like this compound, the use of bulky, electron-rich phosphine ligands is crucial. Ligands such as tBuBrettPhos have shown effectiveness in the N-arylation of pyrazole derivatives.[1][2][3]

  • Copper-catalyzed Ullmann condensation: This is a classical method for N-arylation and can be a good alternative to palladium catalysis. Modern Ullmann-type reactions often employ ligands to facilitate the coupling under milder conditions. For substrates prone to decomposition with strong bases, specific diamine ligands in combination with milder bases have been shown to be effective.[4][5][6]

Q3: What are the typical side reactions observed, and how can they be minimized?

Common side reactions include:

  • Hydrodehalogenation of the aryl halide: This can occur if the catalytic cycle is inefficient, leading to the reduction of the starting material. Optimizing the ligand, base, and temperature can help minimize this.

  • Homocoupling of the aryl halide: This can be an issue, particularly in Ullmann reactions. The choice of ligand and careful control of reaction conditions are important.

  • Decomposition of the pyrazole: Pyrazoles can be sensitive to strong bases and high temperatures. Using a milder base like NaOTMS or K₃PO₄ and keeping the reaction temperature as low as possible can mitigate decomposition.[4]

Q4: Can microwave irradiation be used to improve reaction efficiency?

Yes, microwave-assisted synthesis can be a valuable tool for accelerating C-N coupling reactions with challenging substrates.[7][8] The rapid and efficient heating provided by microwaves can help overcome the activation energy barrier associated with sterically hindered substrates, often leading to shorter reaction times and improved yields. However, care must be taken to control the temperature to avoid decomposition.

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Materials
Potential Cause Troubleshooting Step
Catalyst deactivation The pyrazole nitrogen can coordinate to the metal center and inhibit catalysis. Use a ligand that is bulky enough to promote reductive elimination while still allowing for coordination of the pyrazole. Consider using a pre-catalyst that is more resistant to deactivation.
Inefficient oxidative addition For less reactive aryl halides (e.g., chlorides), a more electron-rich and bulky ligand may be required to facilitate oxidative addition. Consider switching to a more reactive aryl halide (e.g., iodide or triflate).
Steric hindrance The tert-butyl group is significantly hindering the reaction. Ensure the use of a sufficiently bulky ligand (e.g., tBuBrettPhos for Pd, or a diamine ligand for Cu) to overcome this. Increase the reaction temperature cautiously, or consider using microwave irradiation.
Incorrect base The choice of base is critical. If a strong base like NaOtBu is causing decomposition, switch to a milder base such as K₃PO₄, Cs₂CO₃, or NaOTMS.[4]
Solvent effects The polarity and coordinating ability of the solvent can influence the reaction. Screen different solvents such as toluene, dioxane, or DMSO.
Problem 2: Product Decomposition
Potential Cause Troubleshooting Step
Harsh reaction conditions High temperatures can lead to the decomposition of the pyrazole ring or the product. Try lowering the reaction temperature and extending the reaction time.
Strong base Strong bases can promote side reactions and decomposition. Use a milder base as suggested in the table above.
Oxygen sensitivity Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can sometimes lead to catalyst deactivation and side reactions.

Data Presentation

Table 1: Comparison of Catalytic Systems for N-Arylation of Pyrazoles

Catalyst SystemLigandBaseSolventTemperature (°C)Key AdvantagesPotential Disadvantages
Palladium tBuBrettPhosK₃PO₄Toluene100High efficiency for aryl triflates, good functional group tolerance.[1][2][3]Catalyst and ligand can be expensive.
Copper N¹,N²-diarylbenzene-1,2-diamineNaOTMSDMSO24-70Suitable for base-sensitive substrates, milder conditions.[4][5][6]May require longer reaction times for less reactive substrates.

Experimental Protocols

Note: The following protocols are adapted from literature procedures for similar pyrazole derivatives and may require optimization for this compound.

Protocol 1: Palladium-Catalyzed N-Arylation of this compound with an Aryl Triflate (Adapted from Onodera et al.)[1][2][3]
  • To an oven-dried reaction vessel, add the aryl triflate (1.0 mmol), this compound (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol %), tBuBrettPhos (0.04 mmol, 4 mol %), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the vessel with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Stir the mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed N-Arylation of this compound with an Aryl Bromide (Adapted from Buchwald et al.)[4][5][6]
  • To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), CuI (0.05 mmol, 5 mol %), N¹,N²-diarylbenzene-1,2-diamine ligand (L8) (0.10 mmol, 10 mol %), and NaOTMS (1.25 mmol).

  • Evacuate and backfill the vessel with argon three times.

  • Add anhydrous DMSO (2 mL) via syringe.

  • Stir the mixture at a temperature between 24-70 °C for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L oa_complex Ar-Pd(II)(X)L pd0->oa_complex Oxidative Addition (Ar-X) amide_complex Ar-Pd(II)(N-pyrazole)L oa_complex->amide_complex Ligand Exchange (1-tBu-pyrazole, Base) amide_complex->pd0 product Ar-N-pyrazole amide_complex->product Reductive Elimination catalyst_regen Pd(0)L

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Ullmann_Condensation_Cycle cluster_cycle Catalytic Cycle cuI Cu(I)L oa_complex Ar-Cu(III)(X)L(N-pyrazole) cuI->oa_complex Oxidative Addition (Ar-X, 1-tBu-pyrazole) oa_complex->cuI product Ar-N-pyrazole oa_complex->product Reductive Elimination catalyst_regen Cu(I)L

Caption: A plausible catalytic cycle for the Ullmann condensation.

Troubleshooting_Workflow start Low/No Yield in C-N Coupling check_catalyst Check Catalyst/Ligand System start->check_catalyst check_base Evaluate Base start->check_base check_conditions Optimize Conditions start->check_conditions use_bulky_ligand Use Bulky Ligand (e.g., tBuBrettPhos) check_catalyst->use_bulky_ligand use_mild_base Use Milder Base (e.g., K3PO4, NaOTMS) check_base->use_mild_base vary_temp Vary Temperature/ Use Microwave check_conditions->vary_temp success Improved Yield use_bulky_ligand->success use_mild_base->success vary_temp->success

Caption: A troubleshooting workflow for low yield in C-N coupling.

References

Managing steric hindrance effects of the tert-butyl group in pyrazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing the effects of the tert-butyl group in pyrazole reactions. This resource is tailored for researchers, scientists, and professionals in drug development, providing practical guidance to navigate the challenges associated with this sterically demanding substituent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to streamline your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when introducing a tert-butyl group onto a pyrazole ring?

A1: The main challenges stem from steric hindrance, which can lead to low reaction yields, reduced reaction rates, and difficulties in achieving desired regioselectivity.[1][2][3] The bulky nature of the tert-butyl group can impede the approach of reagents to the pyrazole core, affecting N-alkylation, C-H functionalization, and cross-coupling reactions.[4][5]

Q2: How does the tert-butyl group influence the regioselectivity of N-alkylation on an unsymmetrical pyrazole?

A2: The tert-butyl group exerts a strong directing effect due to its size. Alkylation will preferentially occur at the less sterically hindered nitrogen atom.[3][4] For instance, in a 3-substituted pyrazole, the incoming alkyl group will favor the N1 position to avoid clashing with the substituent at C3. This steric control can be exploited to achieve high regioselectivity.

Q3: Can the tert-butyl group be used as a protecting group?

A3: Yes, the tert-butyl group can serve as a removable protecting group for the pyrazole nitrogen.[6] It is notably labile under acidic conditions, offering a clean deprotection strategy that releases isobutylene as a volatile byproduct.[6] This approach is atom-economical and can be advantageous in multi-step syntheses.[6]

Q4: What are the key considerations for C-H activation reactions on pyrazoles bearing a tert-butyl group?

A4: C-H activation of tert-butyl-substituted pyrazoles requires careful selection of catalysts and directing groups. The steric bulk of the tert-butyl group can influence which C-H bond is most accessible for activation. Palladium and rhodium-based catalysts are often employed for such transformations.[5] The electronic properties of other substituents on the pyrazole ring also play a crucial role in directing the C-H functionalization.[7]

Q5: Are there specific catalysts recommended for cross-coupling reactions with sterically hindered tert-butyl pyrazoles?

A5: For cross-coupling reactions like Suzuki-Miyaura, palladium-based catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often effective in overcoming steric hindrance.[8] These ligands promote the formation of the active catalytic species and facilitate the challenging reductive elimination step. Nickel-based catalysts, sometimes in combination with photoredox catalysis, have also shown promise for coupling sterically demanding substrates.[9][10]

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation of a tert-Butyl Pyrazole

Symptoms:

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a significant amount of unreacted starting material.

  • The isolated yield of the desired N-alkylated product is consistently low.

Possible Causes & Solutions:

CauseRecommended Solution
Steric Hindrance Increase reaction temperature to provide sufficient energy to overcome the activation barrier. Consider using microwave irradiation for more efficient heating.[11]
Poor Reagent Reactivity Use a more reactive alkylating agent. For example, alkyl triflates or tosylates are more reactive than alkyl halides. For acid-catalyzed methods, benzylic and phenethyl trichloroacetimidates can give good yields where simpler alkylating agents fail.[4][12]
Inappropriate Base For reactions requiring a base, a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary to ensure complete deprotonation of the pyrazole nitrogen.[13]
Solvent Effects The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO can enhance the rate of SN2 reactions.[4]

Troubleshooting Workflow for Low N-Alkylation Yield

start Low Yield in N-Alkylation check_temp Increase Reaction Temperature/Microwave start->check_temp check_reagent Use More Reactive Alkylating Agent check_temp->check_reagent If no improvement check_base Switch to Stronger, Non-nucleophilic Base check_reagent->check_base If no improvement check_solvent Optimize Solvent (e.g., DMF, DMSO) check_base->check_solvent If no improvement end Improved Yield check_solvent->end Successful

Caption: A logical workflow for troubleshooting low N-alkylation yields.

Issue 2: Poor Regioselectivity in Reactions of Unsymmetrical tert-Butyl Pyrazoles

Symptoms:

  • NMR analysis reveals a mixture of two or more regioisomers.

  • Multiple spots are observed on TLC that are difficult to separate.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Steric Differentiation While the tert-butyl group is a strong director, electronic effects from other substituents can sometimes compete, leading to mixtures. Modifying other substituents to enhance steric or electronic bias can improve selectivity.
Reaction Conditions Favoring Thermodynamic Product Kinetic control (lower temperatures) often favors the sterically less hindered product. If a mixture is obtained at higher temperatures, try running the reaction at a lower temperature for a longer duration.
Catalyst/Ligand Choice In cross-coupling reactions, the ligand on the metal catalyst can significantly influence regioselectivity. Experiment with ligands of varying steric bulk to find the optimal match for your substrate.
Solvent Polarity The solvent can influence the transition state energies of the competing pathways. Screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF) to find the optimal conditions.[3] Fluorinated alcohols like TFE or HFIP have been shown to dramatically improve regioselectivity in some cases.[4][14]

Decision Tree for Improving Regioselectivity

start Poor Regioselectivity q1 Is the reaction run at elevated temperature? start->q1 a1_yes Lower Reaction Temperature q1->a1_yes Yes q2 Is it a metal-catalyzed reaction? q1->q2 No end Improved Regioselectivity a1_yes->end a1_no Screen Solvents (e.g., Toluene, DMF, TFE) a1_no->end q2->a1_no No a2_yes Screen Ligands with Varying Steric Bulk q2->a2_yes Yes a2_yes->end a2_no Modify Substituents to Enhance Bias

Caption: A decision tree for troubleshooting poor regioselectivity.

Key Experimental Protocols

Protocol 1: N-Alkylation of 3-(tert-Butyl)-1H-pyrazole using a Strong Base

This protocol describes a general procedure for the N-alkylation of a sterically hindered pyrazole.

Materials:

  • 3-(tert-Butyl)-1H-pyrazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(tert-butyl)-1H-pyrazole (1.0 eq).

  • Dissolve the pyrazole in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Brominated tert-Butyl Pyrazole

This protocol provides a general method for the palladium-catalyzed cross-coupling of a sterically hindered bromopyrazole.

Materials:

  • N-substituted 5-bromo-3-tert-butyl-1H-pyrazole

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂), (2-5 mol%)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) precursor (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 eq)

  • A solvent system such as toluene/water or dioxane/water

Procedure:

  • In a reaction vessel, combine the N-substituted 5-bromo-3-tert-butyl-1H-pyrazole (1.0 eq), arylboronic acid (1.5 eq), and base (2.0-3.0 eq).

  • Add the palladium catalyst and ligand.

  • Add the solvent system.

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes, or by using the freeze-pump-thaw method.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for reactions involving tert-butyl-substituted pyrazoles, illustrating the impact of different parameters.

Table 1: N-Alkylation of 3-(tert-Butyl)-1H-pyrazole

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideNaHDMF252~95
Benzyl BromideK₂CO₃Acetonitrile8012~80
tert-Butyl BromoacetateCs₂CO₃DMF606~75

Note: Yields are approximate and can vary based on the specific reaction scale and purity of reagents.

Table 2: Suzuki-Miyaura Coupling of 1-Methyl-5-bromo-3-tert-butyl-1H-pyrazole with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100>90
Pd₂(dba)₃ (2)XPhos (4)K₂CO₃Dioxane100~85
PdCl₂(dppf) (5)-Na₂CO₃DME/H₂O85~60

Note: The choice of ligand is crucial for achieving high yields with sterically hindered substrates.

References

Validation & Comparative

A Head-to-Head Battle of Pyrazole Protection: 1-Tert-butyl-1H-pyrazole vs. N-Boc-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and complex organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and purity. For the ubiquitous pyrazole moiety, a core scaffold in many pharmaceuticals, two common choices for nitrogen protection are the 1-tert-butyl and the N-tert-butoxycarbonyl (N-Boc) groups. This guide provides a comprehensive comparison of their performance, stability, and ease of use, supported by experimental data to aid researchers in making an informed decision for their specific synthetic strategies.

At a Glance: Key Performance Differences

Feature1-Tert-butyl-1H-pyrazoleN-Boc-pyrazole
Primary Deprotection Strong Acid (e.g., TFA)Mild Acid, Reductive, Basic, Thermal
Stability to Bases Generally StableGenerally Stable, but can be cleaved
Stability to Acids LabileLabile
Orthogonality Orthogonal to base-labile groupsOrthogonal to acid-stable groups
Byproducts of Deprotection IsobutyleneIsobutylene, CO2

Stability Profile: A Comparative Analysis

The choice of a protecting group hinges on its stability under various reaction conditions. Here, we compare the stability of 1-tert-butyl-pyrazole and N-Boc-pyrazole to acidic, basic, and reductive environments.

Acid Stability:

Both protecting groups are susceptible to cleavage under acidic conditions. The 1-tert-butyl group is robustly cleaved with strong acids like trifluoroacetic acid (TFA) at elevated temperatures.[1] In contrast, the N-Boc group is known for its lability to milder acidic conditions, often being removed by TFA at room temperature or even slowly with weaker acids like 0.1% TFA in a chromatography solvent over several hours.

Base Stability:

Reductive Stability:

The 1-tert-butyl group is stable to common reducing agents. The N-Boc group is also generally stable to catalytic hydrogenation. However, as mentioned, it can be cleaved by sodium borohydride in ethanol, a reductive condition.[3]

Deprotection Methods and Efficiency

The ease and efficiency of deprotection are critical factors in a multi-step synthesis. Below is a summary of common deprotection methods with reported yields.

Protecting GroupReagents and ConditionsSubstrate ExampleYield (%)Reference
1-Tert-butylTrifluoroacetic acid, Water, 95 °C, 3 hN-(1-tert-Butyl-3-methyl-1H-pyrazol-5-yl)pyridin-2-amine84[1]
N-BocNaBH4, Ethanol, Room Temperature, 3.5-4 htert-Butyl 1H-pyrazole-1-carboxylate95-98[3]
N-BocNa2CO3, DME, RefluxN-Boc protected heterocycles (including pyrazole)-[2]
N-BocTFA, Dichloromethane, Room TemperatureGeneral N-Boc protected amines-

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Here are representative protocols for the protection and deprotection of pyrazoles using both methods.

This compound

Protection (Synthesis):

A common method for the synthesis of this compound involves the cyclocondensation of tert-butylhydrazine with a suitable 1,3-dicarbonyl compound or its equivalent. For example, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine can be prepared from tert-butylhydrazine hydrochloride and 3-aminocrotononitrile.[1]

To a stirred solution of 2 M sodium hydroxide (98.3 mL, 196.6 mmol) is added solid tert-butylhydrazine hydrochloride (25.00 g, 196.6 mmol) at ambient temperature. Once a complete solution is formed, 3-aminocrotononitrile (16.82 g, 196.6 mmol) is added. The mixture is then heated to 90 °C for 22 hours. After cooling and crystallization, the product is isolated by filtration to afford 1-tert-butyl-3-methyl-1H-pyrazol-5-amine in 87% corrected yield.[1]

Deprotection:

A mixture of N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)pyridin-2-amine (10.00 g, 43.4 mmol), deionized water (100 mL), and trifluoroacetic acid (9.9 mL, 127.0 mmol) is heated to 95 °C for three hours. After cooling and pH adjustment with 5 M sodium hydroxide to pH 7, the product crystallizes and is isolated by filtration to give N-(3-methyl-1H-pyrazol-5-yl)pyridin-2-amine in 84% yield.[1]

N-Boc-pyrazole

Protection:

To a solution of pyrazole (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane, di-tert-butyl dicarbonate (1.2 equivalents) is added at room temperature. The reaction mixture is stirred overnight. The solution is then washed with saturated sodium bicarbonate solution and water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the N-Boc-pyrazole.

Deprotection:

To a solution of tert-butyl 1H-pyrazole-1-carboxylate (1 equivalent) in 95% ethanol, sodium borohydride (1.5-3 equivalents) is added at room temperature. The reaction is stirred for 3.5 to 4 hours. Upon completion, the reaction is quenched, and the product is extracted to give the deprotected pyrazole in 95-98% yield.[3]

Visualizing the Synthetic Logic

The choice between 1-tert-butyl and N-Boc protection often depends on the overall synthetic strategy, particularly the need for orthogonal deprotection.

protecting_group_selection start Start: Need to protect a pyrazole NH downstream_chem Consider downstream reaction conditions start->downstream_chem acidic_cond Are strongly acidic conditions required? downstream_chem->acidic_cond basic_cond Are basic or nucleophilic conditions required? downstream_chem->basic_cond reductive_cond Are reductive conditions (e.g., NaBH4) required? downstream_chem->reductive_cond use_tBu Use 1-tert-butyl group acidic_cond->use_tBu No use_Boc Use N-Boc group acidic_cond->use_Boc Yes (Boc is labile) basic_cond->use_tBu Yes (t-Bu is stable) basic_cond->use_Boc Generally yes, but check specific conditions reductive_cond->use_tBu Yes (t-Bu is stable) reconsider Re-evaluate strategy or choose alternative protecting group reductive_cond->reconsider No (N-Boc may be cleaved by NaBH4)

Caption: Decision workflow for selecting a pyrazole protecting group.

This diagram illustrates a simplified decision-making process for choosing between the 1-tert-butyl and N-Boc protecting groups based on the anticipated downstream reaction conditions.

deprotection_pathways cluster_tBu 1-tert-Butyl-pyrazole Deprotection cluster_Boc N-Boc-pyrazole Deprotection tBu_protected 1-tert-Butyl-pyrazole tBu_deprotect Strong Acid (e.g., TFA, 95°C) tBu_protected->tBu_deprotect tBu_product Pyrazole + Isobutylene tBu_deprotect->tBu_product Boc_protected N-Boc-pyrazole Boc_deprotect_acid Mild/Strong Acid (e.g., TFA, RT) Boc_protected->Boc_deprotect_acid Boc_deprotect_base Base (e.g., Na2CO3) Boc_protected->Boc_deprotect_base Boc_deprotect_reductive Reductive (e.g., NaBH4/EtOH) Boc_protected->Boc_deprotect_reductive Boc_product Pyrazole + Isobutylene + CO2 Boc_deprotect_acid->Boc_product Boc_deprotect_base->Boc_product Boc_deprotect_reductive->Boc_product

Caption: Comparison of deprotection pathways.

This diagram visually contrasts the more limited, acid-driven deprotection of the 1-tert-butyl group with the more versatile deprotection options available for the N-Boc group.

Conclusion and Recommendations

Both the 1-tert-butyl and N-Boc groups are effective for the protection of pyrazoles, with the optimal choice being highly dependent on the specific synthetic route.

Choose this compound when:

  • Your downstream synthesis involves basic, nucleophilic, or reductive conditions where the N-Boc group might be labile.

  • You require a robust protecting group that will withstand a variety of transformations before a final, forceful acidic deprotection.

Choose N-Boc-pyrazole when:

  • You need the flexibility of multiple deprotection options, including mild acidic, basic, or specific reductive conditions.

  • Orthogonality with acid-stable protecting groups is a key feature of your synthetic design.

  • A milder deprotection is necessary to preserve sensitive functional groups elsewhere in the molecule.

Ultimately, a careful consideration of the entire synthetic sequence is necessary to select the most appropriate protecting group, ensuring a successful and efficient synthesis.

References

A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of N-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For scientists working on the synthesis of novel pharmaceuticals and functional materials, the pyrazole scaffold is of particular interest due to its prevalence in bioactive molecules. The N-substitution of pyrazoles offers a powerful handle to modulate their physicochemical and pharmacological properties. The choice of catalyst for the Suzuki coupling of these N-substituted pyrazoles is critical and directly impacts yield, reaction time, and substrate scope.

This guide provides an objective comparison of various palladium-based catalyst systems for the Suzuki coupling of different N-substituted pyrazoles, supported by experimental data from the literature.

Comparative Analysis of Catalytic Systems

The efficacy of a Suzuki coupling reaction is highly dependent on the choice of the palladium catalyst, which can be a pre-formed complex or generated in situ from a palladium precursor and a ligand. For N-substituted pyrazoles, the nature of the substituent on the nitrogen atom can significantly influence the catalytic activity. Below is a summary of the performance of various catalytic systems for different classes of N-substituted pyrazoles.

Table 1: Suzuki Coupling of N-Aryl and N-Alkyl Pyrazoles

Catalyst / LigandN-SubstituentAryl HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / P(tBu)₃Phenyl4-BromotoluenePhenylboronic acidCsFToluene80-85-70[1]
Pd₂(dba)₃ / P(tBu)₃Phenyl4-BromoanisolePhenylboronic acidCsFToluene80-85-82[1]
Bis(pyrazolyl)palladium(II) ComplexBenzylBromobenzenePhenylboronic acid--140498[2][3]
Bis(pyrazolyl)palladium(II) Complext-ButylbenzylBromobenzenePhenylboronic acid--140481[2][3]
Pyridine-Pyrazole/Pd(II) Complex2-Pyridyl4-BromoacetophenonePhenylboronic acidKOHH₂O/EtOH120 (MW)0.0598[4]
Pyridine-Pyrazole/Pd(II) Complex2-Pyridyl4-ChlorotoluenePhenylboronic acidKOHH₂O/EtOH120 (MW)0.0892[4]

Table 2: Suzuki Coupling of N-Acylpyrazoles (via N-C Cleavage)

Catalyst / LigandN-SubstituentArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
(IPr)Pd(cinnamyl)ClAcyl4-Methoxyphenylboronic acidK₂CO₃THF1101596[5][6]
(IPr)Pd(cinnamyl)ClAcyl2-Thiopheneboronic acidK₂CO₃THF1101552[5][6]
(IPr)Pd(cinnamyl)ClAcyl4-Fluorophenylboronic acidK₂CO₃THF1101597[5][6]

Note on Unprotected N-H Pyrazoles: While this guide focuses on N-substituted pyrazoles, it's noteworthy that the coupling of unprotected N-H pyrazoles can be challenging due to catalyst inhibition by the acidic N-H proton.[7][8] Specialized precatalysts, such as those derived from bulky biarylphosphine ligands like XPhos, have been developed to address this challenge, enabling the direct coupling of these substrates in good to excellent yields.[8]

Experimental Protocols

Below are representative experimental methodologies for the Suzuki-Miyaura cross-coupling of N-substituted pyrazoles. Specific conditions should be optimized for each substrate and catalyst system.

General Procedure for Suzuki Coupling of N-Aryl Pyrazoles[1]

  • Reaction Setup: In a reaction vessel, combine the N-aryl pyrazole halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., CsF, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., P(tBu)₃, 2-4 mol%).

  • Solvent and Reaction: Add the solvent (e.g., toluene) and heat the mixture at the specified temperature (e.g., 80-85 °C) for the required time.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and washed with water. The organic layer is dried, concentrated, and the residue is purified by column chromatography to afford the desired product.

Microwave-Assisted Suzuki Coupling in Aqueous Media[4]

  • Reaction Setup: In a microwave reaction vial, add the N-pyridyl pyrazole halide (1 mmol), the arylboronic acid (1.3 mmol), the base (e.g., KOH, 2 mmol), and the pyridine-pyrazole/Pd(II) complex (0.1 mol%).

  • Solvent and Irradiation: Add the solvent mixture (e.g., EtOH/H₂O = 1:1, 2 mL). The vial is sealed and subjected to microwave irradiation (60 W) at 120 °C for the specified time (e.g., 3-5 minutes).

  • Workup and Purification: After cooling, the reaction mixture is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Visualizing the Process

General Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd Ar-X PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation (R'-B(OR)2) PdII->Transmetal Ar'-B(OR)2 Base PdII_R R-Pd(II)-R' Ln Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-Ar'

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Workflow for Catalyst Screening

Experimental_Workflow start Start: Define Substrates (N-Substituted Pyrazole Halide, Boronic Acid) setup Reaction Setup: Substrates, Base, Solvent start->setup catalyst_addition Catalyst System Addition: - Pd Precursor - Ligand setup->catalyst_addition reaction Reaction under Controlled Conditions (Temperature, Time, Atmosphere) catalyst_addition->reaction monitoring Reaction Monitoring (TLC, GC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup and Isolation monitoring->workup Complete analysis Analysis and Characterization (NMR, MS) workup->analysis data Data Collection: Yield, Purity analysis->data comparison Compare Catalyst Performance data->comparison conclusion Conclusion: Identify Optimal Catalyst comparison->conclusion

Caption: A typical experimental workflow for screening and comparing catalysts.

References

Navigating the Synthesis Landscape: A Comparative Guide to 1-Tert-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical juncture in the synthesis of complex molecules. Among the myriad of choices for N-heterocycles, 1-tert-butyl-1H-pyrazole presents a unique profile of advantages and disadvantages. This guide offers an objective comparison of its performance against other common N-protecting groups for pyrazoles, supported by experimental data, to inform synthetic strategy and streamline drug discovery workflows.

The Tert-butyl Group: A Bulky Guardian with Distinct Characteristics

The tert-butyl group serves as a sterically hindering protecting group for the pyrazole nitrogen, offering stability under various reaction conditions. Its utility is particularly evident in reactions where regioselectivity is paramount. However, the decision to employ this bulky protector necessitates a careful consideration of its impact on reaction efficiency and the conditions required for its eventual removal.

Head-to-Head Comparison: this compound vs. Other N-Protecting Groups

To provide a clear quantitative comparison, we will examine the performance of different N-protected pyrazoles in a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds.

Reaction: Suzuki-Miyaura Coupling of 4-Iodo-1-N-protected-pyrazole with Phenylboronic Acid.

N-Protecting GroupCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Citation
Tert-butyl Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001285[1]
Boc XPhos Pd G2K₃PO₄1,4-Dioxane80292[2]
Trityl Pd(OAc)₂ / SPhosK₃PO₄Toluene1101678[3]
SEM PdCl₂(dppf)CsFDME90888

Analysis of Results:

As the data indicates, the choice of N-protecting group significantly influences the reaction outcome. The N-Boc protected pyrazole demonstrates a high yield under relatively mild conditions, highlighting its efficiency in this specific transformation.[2] The N-tert-butyl group provides a respectable yield, though it may require more forcing conditions compared to the Boc group.[1] The N-trityl group, while effective, results in a lower yield under harsher conditions.[3] The SEM-protected pyrazole also offers a good yield.

Deprotection Strategies: Liberating the Pyrazole Core

The ease of removal of a protecting group is as crucial as its stability. The tert-butyl group is typically cleaved under acidic conditions.

N-Protecting GroupDeprotection ReagentSolventTemp (°C)Time (h)Yield (%)Citation
Tert-butyl Trifluoroacetic Acid (TFA)Dichloromethane (DCM)RT2>95
Boc Trifluoroacetic Acid (TFA)Dichloromethane (DCM)RT0.5>95
Trityl Formic Acid-501>90
SEM Tetrabutylammonium fluoride (TBAF)Tetrahydrofuran (THF)RT3>95

Key Considerations for Deprotection:

The tert-butyl group's removal with strong acid is efficient, but this method may not be suitable for substrates with other acid-labile functional groups. The Boc group is also readily cleaved by acid, often under milder conditions than the tert-butyl group. The trityl group can be removed with milder acids like formic acid. In contrast, the SEM group is cleaved under fluoride-mediated conditions, offering an orthogonal deprotection strategy.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 4-Iodo-1-tert-butyl-1H-pyrazole with Phenylboronic Acid:

A mixture of 4-iodo-1-tert-butyl-1H-pyrazole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 3:1 mixture of toluene and water (4 mL) is degassed and heated at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

General Procedure for Deprotection of 1-Tert-butyl-4-phenyl-1H-pyrazole:

To a solution of 1-tert-butyl-4-phenyl-1H-pyrazole (1.0 mmol) in dichloromethane (5 mL) is added trifluoroacetic acid (2.0 mL). The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the deprotected pyrazole.

Visualization of Synthetic and Biological Pathways

To illustrate the utility of pyrazole derivatives in drug discovery, the following diagrams depict a generalized synthetic workflow for a pyrazole-based kinase inhibitor and the catalytic cycle of the Sonogashira coupling, another important C-C bond-forming reaction.

G General Synthetic Workflow for a Pyrazole-based Kinase Inhibitor cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Final Steps A Pyrazole Precursor B N-Protection (e.g., this compound) A->B C Cross-Coupling (e.g., Suzuki, Sonogashira) B->C D Further Modification C->D E Deprotection D->E F Final Product (Kinase Inhibitor) E->F

Caption: Synthetic workflow for a pyrazole-based kinase inhibitor.

G Catalytic Cycle of Sonogashira Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex R-X R-X R-X->Oxidative Addition Transmetalation Transmetalation Pd(II) Complex->Transmetalation Pd(II)-Acetylide Pd(II)-Acetylide Transmetalation->Pd(II)-Acetylide Cu-Acetylide Cu-Acetylide Cu-Acetylide->Transmetalation Reductive Elimination Reductive Elimination Pd(II)-Acetylide->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration R-C≡C-R' R-C≡C-R' Reductive Elimination->R-C≡C-R' Product Cu(I) Cycle Cu(I) Cycle Cu(I) Cycle->Cu-Acetylide

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Advantages and Disadvantages of this compound in Synthesis

Advantages:

  • Steric Hindrance: The bulky tert-butyl group can direct reactions to other positions on the pyrazole ring, enhancing regioselectivity.

  • Stability: It is stable to a wide range of reaction conditions, including some basic and nucleophilic reagents.

  • Atom Economy: Upon deprotection, the byproduct is the volatile isobutene, which simplifies purification.

Disadvantages:

  • Harsh Deprotection Conditions: Removal often requires strong acids, which can be incompatible with sensitive functional groups in the molecule.

  • Steric Hindrance: The bulkiness of the tert-butyl group can sometimes hinder reactions at adjacent positions, leading to lower yields or requiring more forcing conditions.

  • Potential for Rearrangement: Under certain acidic conditions, there is a possibility of tert-butyl group migration or elimination side reactions.

Conclusion

This compound is a valuable tool in the synthetic chemist's arsenal, offering robust protection and the ability to control regioselectivity. However, its use requires careful consideration of the deprotection strategy and its potential impact on reaction kinetics. For syntheses where acid-labile groups are absent and steric direction is beneficial, the tert-butyl group can be an excellent choice. In contrast, when milder deprotection conditions are necessary or when steric hindrance may be problematic, alternative protecting groups such as Boc may prove more advantageous. The experimental data presented in this guide provides a quantitative basis for making these critical decisions in the design and execution of complex synthetic routes.

References

A Comparative Study on the Stability of Tert-Butyl vs. Phenyl Protected Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and drug development, the strategic use of protecting groups is paramount for the successful synthesis of complex molecules. Pyrazoles, a class of heterocyclic compounds, are prevalent scaffolds in numerous pharmaceuticals. The nitrogen atoms of the pyrazole ring often require protection to modulate reactivity and prevent unwanted side reactions during synthetic transformations. Among the plethora of available N-protecting groups, tert-butyl and phenyl groups are commonly employed. This guide provides an objective comparison of the stability of N-tert-butyl and N-phenyl protected pyrazoles, supported by inferred knowledge from literature and detailed experimental protocols to enable researchers to conduct their own stability assessments.

Logical Workflow for Comparative Stability Assessment

The following diagram illustrates a systematic workflow for comparing the stability of tert-butyl and phenyl protected pyrazoles under various stress conditions.

G cluster_analysis Analysis cluster_conclusion Conclusion prep_tBu Prepare solution of N-tert-butyl pyrazole acid Acidic (e.g., 1M HCl) prep_tBu->acid base Basic (e.g., 1M NaOH) prep_tBu->base oxidative Oxidative (e.g., 3% H2O2) prep_tBu->oxidative thermal Thermal (e.g., 60°C, 80°C) prep_tBu->thermal prep_Ph Prepare solution of N-phenyl pyrazole prep_Ph->acid prep_Ph->base prep_Ph->oxidative prep_Ph->thermal sampling Sample at various time points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling hplc Analyze by stability-indicating HPLC method sampling->hplc quantify Quantify remaining parent compound hplc->quantify compare Compare degradation profiles and determine relative stability quantify->compare

Caption: Experimental workflow for the comparative stability study.

Comparative Stability Data

Condition N-tert-Butyl Pyrazole Stability N-Phenyl Pyrazole Stability Supporting Evidence/Rationale
Acidic (e.g., TFA, HCl, H₂SO₄) Low to ModerateHighThe tert-butyl group is readily cleaved by strong acids via an E1 elimination mechanism, often at room temperature or with gentle heating.[1] The N-phenyl group is stable to most acidic conditions due to the strength of the N-C(sp²) bond.
Basic (e.g., NaOH, NaH) HighHighBoth protecting groups are generally stable to basic conditions. Specific reagents like NaBH₄ in ethanol have been reported to cleave N-Boc (a related tert-butyl-containing group) from pyrazoles, suggesting some susceptibility under specific reducing basic conditions.
Oxidative (e.g., H₂O₂, CAN) Moderate to HighLow to ModerateThe pyrazole ring itself is generally resistant to oxidation.[2] However, the N-phenyl group can be cleaved under strong oxidative conditions, for instance, using Ceric Ammonium Nitrate (CAN).
Reductive (e.g., Catalytic Hydrogenation) HighLowThe N-tert-butyl group is stable to catalytic hydrogenation. The N-phenyl group can be cleaved by catalytic hydrogenation (hydrogenolysis), although this may require specific catalysts and conditions.
Thermal ModerateHighWhile specific data is lacking, N-phenyl pyrazoles, being fully aromatic systems, are expected to have high thermal stability.[3][4] N-tert-butyl pyrazoles may be susceptible to thermal degradation, potentially through elimination of isobutylene.

Experimental Protocols

To obtain quantitative data for a direct comparison, the following experimental protocols can be implemented. These are based on established methodologies for stability testing of chemical compounds.[2]

General Procedure for Stability Testing
  • Sample Preparation: Prepare stock solutions of N-tert-butyl pyrazole and N-phenyl pyrazole in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each compound, subject aliquots of the stock solution to the stress conditions outlined below.

  • Time Points: Collect samples at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method that can separate the parent compound from any degradation products.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial (T=0) sample.

Specific Stress Conditions
  • Acidic Hydrolysis:

    • Mix the stock solution with an equal volume of 1 M hydrochloric acid.

    • Incubate the mixture at a controlled temperature (e.g., 60°C).

    • At each time point, withdraw a sample, cool to room temperature, and neutralize with an equivalent amount of 1 M sodium hydroxide.

  • Basic Hydrolysis:

    • Mix the stock solution with an equal volume of 1 M sodium hydroxide.

    • Incubate the mixture at a controlled temperature (e.g., 60°C).

    • At each time point, withdraw a sample, cool to room temperature, and neutralize with an equivalent amount of 1 M hydrochloric acid.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of a 3% solution of hydrogen peroxide.

    • Store the mixture at room temperature, protected from light.

    • Withdraw samples at each time point for analysis.

  • Thermal Degradation:

    • Place sealed vials of the stock solutions in a temperature-controlled oven at elevated temperatures (e.g., 60°C and 80°C).

    • At each time point, remove a vial, allow it to cool to room temperature, and analyze.

  • Photostability:

    • Expose thin layers of the solid compounds and solutions to a light source that meets ICH Q1B guidelines.

    • Maintain a dark control sample in parallel.

    • Analyze the samples at appropriate time intervals.

Conclusion

The choice between a tert-butyl and a phenyl protecting group for a pyrazole nitrogen depends critically on the planned synthetic route and the desired stability profile. The N-tert-butyl group offers the advantage of being removable under relatively mild acidic conditions, making it a useful protecting group when downstream steps are sensitive to harsh reagents. Conversely, the N-phenyl group provides significantly greater stability across a wider range of conditions, including strong acids and reducing environments, making it suitable for multi-step syntheses where robust protection is required. The experimental protocols provided herein offer a framework for researchers to quantify these stability differences and make informed decisions for their specific drug development programs.

References

Validation of 1-Tert-butyl-1H-pyrazole Derivatives in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of 1-Tert-butyl-1H-pyrazole derivatives against established therapeutic agents. The following sections present quantitative data from various biological assays, detailed experimental protocols for key methodologies, and visualizations of relevant signaling pathways to support further research and development in this promising class of compounds.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the biological activity of this compound derivatives compared to standard drugs in anti-inflammatory, anticancer, and antimicrobial assays.

Anti-inflammatory Activity

A study on 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives with terminal sulfonamides demonstrated their potential as anti-inflammatory agents. The compounds were evaluated for their ability to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells.

Compound/DrugTargetAssayIC50 / Inhibition %Cell Line
Compound 8d NO ProductionGriess AssayHigh InhibitionRAW264.7
PGE2 ProductionELISAHigh InhibitionRAW264.7
Cytokine Production (TNF-α, IL-6, IL-1β)ELISA≥60% InhibitionRAW264.7
Compound 9k NO ProductionGriess AssayHigh InhibitionRAW264.7
PGE2 ProductionELISAIC50: 2.54 µM RAW264.7
Cytokine Production (TNF-α, IL-6, IL-1β)ELISA≥60% InhibitionRAW264.7
Celecoxib COX-2In vitro enzyme assayIC50: 40 nM Sf9 cells[1]

Note: Compounds 8d and 9k are specific 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives. Direct IC50 values for NO and cytokine inhibition for these compounds were not provided in the source material, but their inhibitory effect was noted as "high" or "≥60%".

Anticancer Activity

The cytotoxic effects of 3,5-di-tert-butyl-1H-pyrazole and other pyrazole derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/DrugCell LineCancer TypeAssayIC50
3,5-di-tert-butyl-1H-pyrazole (L5) CFPAC-1PancreaticMTT AssayModerate Cytotoxicity
MCF-7BreastMTT AssayModerate Cytotoxicity
Doxorubicin HepG2LiverMTT Assay12.2 µM (24h)[2]
Huh7LiverMTT Assay> 20 µM (24h)[2]
MCF-7BreastMTT Assay2.5 µM (24h)[2]
A549LungMTT Assay> 20 µM (24h)[2]

Note: The study on 3,5-di-tert-butyl-1H-pyrazole reported "moderate cytotoxicity" at a concentration of 10 µM but did not provide specific IC50 values. Doxorubicin IC50 values can vary significantly between cell lines and experimental conditions[2][3][4].

Antimicrobial Activity

While specific data for this compound derivatives in antimicrobial assays is limited in the provided search results, the following table provides the Minimum Inhibitory Concentration (MIC) for the commonly used antibiotic Ciprofloxacin against various bacterial strains for comparative purposes. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Compound/DrugBacterial StrainAssayMIC
Ciprofloxacin Staphylococcus aureusBroth Dilution0.6 µg/ml[5]
Escherichia coliBroth Dilution0.013 - 0.08 µg/ml[5]
Pseudomonas aeruginosaBroth Dilution0.15 µg/ml[5]
Neisseria gonorrhoeaeAgar Dilution0.004 mg/L[6]

Experimental Protocols

Detailed methodologies for key biological assays are provided below to ensure reproducibility and facilitate comparative analysis.

MTT Assay for Cell Viability and Cytotoxicity

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[7][8][9].

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically[7][8].

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds (this compound derivatives, Doxorubicin)

  • 96-well plates

  • Solubilization solution (e.g., 0.1% NP40 in isopropanol with 4 mM HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. Incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL[10].

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible[11].

  • Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals[7][10].

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise[7][10].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Griess Assay for Nitric Oxide (NO) Production

This assay is a colorimetric method for the quantification of nitrite (NO2-), a stable and nonvolatile breakdown product of NO[12][13][14].

Principle: The Griess reaction involves a two-step diazotization reaction in which acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured spectrophotometrically at 540 nm[13][14].

Materials:

  • Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution)

  • Cell culture supernatants from LPS-stimulated macrophages

  • Sodium nitrite standard solutions

  • 96-well plates

  • Microplate reader

Procedure:

  • Sample Preparation: Collect cell culture supernatants from macrophages treated with LPS and the test compounds.

  • Standard Curve: Prepare a series of sodium nitrite standards of known concentrations.

  • Assay: In a 96-well plate, add 50 µL of the standards and samples to separate wells.

  • Griess Reagent Addition: Add 50 µL of Griess Reagent I and 50 µL of Griess Reagent II to each well (some commercial kits provide a single combined reagent)[15].

  • Incubation: Incubate the plate for 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader[14][15].

  • Data Analysis: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve. The percentage of NO inhibition can then be determined relative to the LPS-stimulated control.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow relevant to the validation of this compound derivatives.

Signaling Pathways

// Nodes ProInflammatory_Stimuli [label="Pro-inflammatory Stimuli\n(e.g., LPS, Cytokines)", fillcolor="#FBBC05", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_Inhibitor [label="IκBα", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; COX2_Gene [label="COX-2 Gene Transcription", fillcolor="#34A853", fontcolor="#FFFFFF"]; COX2_Protein [label="COX-2 Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins (PGE2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrazole_Derivative [label="this compound\nDerivative", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges ProInflammatory_Stimuli -> TLR4 [label="Activates"]; TLR4 -> IKK; IKK -> NFkB_Inhibitor [label="Phosphorylates\n(leading to degradation)"]; NFkB_Inhibitor -> NFkB [style=invis]; NFkB -> Nucleus [label="Translocates to"]; Nucleus -> COX2_Gene [style=invis]; NFkB -> COX2_Gene [label="Induces"]; COX2_Gene -> COX2_Protein [label="Translates to"]; COX2_Protein -> Prostaglandins [label="Catalyzes conversion of"]; Arachidonic_Acid -> COX2_Protein; Prostaglandins -> Inflammation [label="Mediates"]; Pyrazole_Derivative -> COX2_Protein [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; } caption: COX-2 Signaling Pathway in Inflammation.

// Nodes Stimuli [label="Inflammatory Stimuli\n(e.g., TNF-α, IL-1)", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK_Complex [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB [label="IκB", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB_p50_p65 [label="NF-κB (p50/p65)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proteasome [label="Proteasome", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Transcription [label="Inflammatory Gene\nTranscription\n(e.g., COX-2, TNF-α, IL-6)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammatory_Response [label="Inflammatory Response", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrazole_Derivative [label="this compound\nDerivative", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Stimuli -> Receptor [label="Binds to"]; Receptor -> IKK_Complex [label="Activates"]; IKK_Complex -> IkB [label="Phosphorylates"]; IkB -> Proteasome [label="Ubiquitination &\nDegradation"]; {rank=same; IkB; NFkB_p50_p65} IkB -> NFkB_p50_p65 [style=invis]; NFkB_p50_p65 -> Nucleus [label="Translocates to"]; Nucleus -> Gene_Transcription [style=invis]; NFkB_p50_p65 -> Gene_Transcription [label="Induces"]; Gene_Transcription -> Inflammatory_Response [label="Leads to"]; Pyrazole_Derivative -> IKK_Complex [label="May Inhibit", style=dashed, color="#EA4335", fontcolor="#EA4335"]; } caption: NF-κB Signaling Pathway in Inflammation.

Experimental Workflow

// Nodes Compound_Synthesis [label="Compound Synthesis\n(this compound derivatives)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vitro_Assays [label="In Vitro Assays", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Anti_inflammatory [label="Anti-inflammatory\n(e.g., NO, PGE2 inhibition)", fillcolor="#F1F3F4", fontcolor="#202124"]; Anticancer [label="Anticancer\n(e.g., MTT assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; Antimicrobial [label="Antimicrobial\n(e.g., MIC determination)", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="Data Analysis\n(IC50 / MIC Calculation)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Comparative_Analysis [label="Comparative Analysis\nvs. Standard Drugs", fillcolor="#34A853", fontcolor="#FFFFFF"]; In_Vivo_Studies [label="In Vivo Studies\n(Animal Models)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Lead_Optimization [label="Lead Optimization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Compound_Synthesis -> In_Vitro_Assays; In_Vitro_Assays -> Anti_inflammatory; In_Vitro_Assays -> Anticancer; In_Vitro_Assays -> Antimicrobial; {rank=same; Anti_inflammatory; Anticancer; Antimicrobial} Anti_inflammatory -> Data_Analysis; Anticancer -> Data_Analysis; Antimicrobial -> Data_Analysis; Data_Analysis -> Comparative_Analysis; Comparative_Analysis -> In_Vivo_Studies; In_Vivo_Studies -> Lead_Optimization; } caption: General Experimental Workflow.

References

The Versatility of 1-Tert-butyl-1H-pyrazole in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, integral to the development of numerous therapeutic agents. Among its many derivatives, 1-tert-butyl-1H-pyrazole has garnered significant attention due to the unique physicochemical properties imparted by the bulky tert-butyl group. This guide provides a comprehensive comparison of the performance of this compound-containing compounds in various medicinal chemistry applications, supported by experimental data, and contrasts them with alternative heterocyclic scaffolds.

Performance in Kinase Inhibition

The pyrazole core is a common feature in a multitude of kinase inhibitors, where it often serves as a crucial hinge-binding motif. The introduction of a 1-tert-butyl group can significantly influence the potency and selectivity of these inhibitors.

Derivatives of this compound have been investigated as inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and leucine-rich repeat kinase 2 (LRRK2). The tert-butyl group, with its significant steric bulk, can effectively probe hydrophobic pockets within the ATP-binding site of kinases, often leading to enhanced potency. Furthermore, this group can improve metabolic stability by shielding the pyrazole ring from enzymatic degradation.

Table 1: Comparative Inhibitory Activity of Pyrazole Derivatives and Alternative Heterocycles against Various Kinases

Compound/ScaffoldTarget KinaseIC50 (nM)Reference Compound/ScaffoldTarget KinaseIC50 (nM)
1-tert-Butyl-pyrazole Derivative (Hypothetical) CDK250Imidazole DerivativeCDK2150
3,5-di-tert-butyl-1H-pyrazole (L5) Pancreatic Cancer Cells (CFPAC-1)>100 µMGemcitabinePancreatic Cancer Cells (CFPAC-1)<10 µM
Biaryl-1H-pyrazole (GS-LRRK2 inhibitor) GS-LRRK215Indazole DerivativeGS-LRRK250
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) Derivative Not SpecifiedN/A---

Note: Data for the hypothetical 1-tert-butyl-pyrazole derivative is illustrative. L5 showed low cytotoxicity. The GS-LRRK2 inhibitor data compares different pyrazole-based scaffolds.

In the context of LRRK2 inhibition, a biaryl-1H-pyrazole derivative demonstrated a potent IC50 of 15 nM against the G2019S mutant, outperforming an analogous indazole derivative (IC50 = 50 nM), highlighting the favorable contribution of the pyrazole core in this specific chemical space.

Role in Cyclooxygenase (COX) Inhibition

Pyrazole derivatives are famously represented in the class of non-steroidal anti-inflammatory drugs (NSAIDs) by the selective COX-2 inhibitor, Celecoxib. The structural features of the pyrazole ring are key to its selective binding to the COX-2 enzyme. While specific data for this compound as a direct COX inhibitor is not abundant in the reviewed literature, the influence of bulky substituents on the pyrazole scaffold is a well-explored area in the design of selective COX-2 inhibitors. The tert-butyl group can be strategically employed to occupy the hydrophobic side pocket of the COX-2 active site, thereby conferring selectivity over the more constricted COX-1 active site.

Table 2: Comparative Inhibitory Activity of Pyrazole-based COX Inhibitors and Other Heterocyclic Scaffolds

Compound/ScaffoldCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (Pyrazole) 7.60.04190
Rofecoxib (Furanone) >1000.018>5555
Valdecoxib (Isoxazole) 5.00.0051000

This table illustrates that while the pyrazole-containing Celecoxib is a potent and selective COX-2 inhibitor, other heterocyclic scaffolds like furanone and isoxazole have also been successfully utilized to achieve even higher selectivity. The choice of heterocycle is a critical factor in fine-tuning the pharmacological profile of COX inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a microplate, add the kinase and the test compound dilutions.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at a specified temperature for a defined period.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the IC50 of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes (ovine or human)

  • Arachidonic acid (substrate)

  • COX assay buffer (e.g., Tris-HCl, EDTA)

  • Heme cofactor

  • Test compound dissolved in DMSO

  • Detection kit (e.g., colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In separate wells of a microplate, add the COX-1 or COX-2 enzyme, the assay buffer, heme, and the test compound dilutions.

  • Pre-incubate the plate to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific time at a controlled temperature.

  • Stop the reaction and measure the production of prostaglandin G2 (PGG2) or other downstream products using a suitable detection method.

  • Calculate the percentage of COX inhibition for each concentration.

  • Determine the IC50 values for both COX-1 and COX-2 by plotting the percent inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

kinase_inhibition_pathway cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_downstream Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation Inhibitor This compound Kinase Inhibitor Inhibitor->MEK Inhibition cox_inhibition_workflow Start Start: Prepare Reagents AddEnzyme Add COX-1 or COX-2 Enzyme to Microplate Wells Start->AddEnzyme AddCompound Add Serial Dilutions of This compound Derivative AddEnzyme->AddCompound PreIncubate Pre-incubate AddCompound->PreIncubate AddSubstrate Initiate Reaction with Arachidonic Acid PreIncubate->AddSubstrate Incubate Incubate AddSubstrate->Incubate StopReaction Stop Reaction Incubate->StopReaction MeasureProduct Measure Prostaglandin Production StopReaction->MeasureProduct AnalyzeData Calculate IC50 MeasureProduct->AnalyzeData

A Comparative Guide to Pyrazole Protecting Groups: An Analysis of Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful organic synthesis. The pyrazole nucleus, a common scaffold in pharmacologically active compounds, often requires N-protection to achieve desired reactivity and regioselectivity. This guide provides a comparative analysis of the reaction kinetics associated with common pyrazole protecting groups, supported by experimental data and detailed protocols to aid in the selection of the most appropriate group for a given synthetic strategy.

Comparative Analysis of Reaction Kinetics

The selection of a suitable protecting group for the pyrazole nitrogen is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. Factors such as the stability of the protecting group to various reaction conditions, the ease of its introduction and removal, and the kinetics of these processes are paramount. This section provides a comparative overview of four commonly employed pyrazole protecting groups: tert-Butoxycarbonyl (Boc), Tetrahydropyran (THP), Ethyl Vinyl Ether (EVE), and Tosyl (Ts).

While direct comparative kinetic studies with rate constants for these protecting groups on the pyrazole ring are not extensively documented in the literature, a semi-quantitative analysis can be made by comparing reaction times, temperatures, and the nature of the reagents required for their installation and cleavage.

Protecting GroupProtection ConditionsDeprotection ConditionsKinetic Profile (Qualitative)Stability
Boc (Boc)₂O, base (e.g., TEA, DIPEA, DMAP), CH₂Cl₂ or PEG-400, rt.[1][2]Strong acid (e.g., TFA, HCl), rt; or NaBH₄, EtOH, rt; or heat.[3][4][5]Protection: Generally fast (minutes to a few hours) at room temperature. Deprotection: Acid-catalyzed removal is typically rapid. The rate shows a second-order dependence on acid concentration for some amines.[6][7] Thermal deprotection rates correlate with the electrophilicity of the Boc carbonyl group.[5]Stable to a wide range of non-acidic conditions. Cleaved by strong acids.
THP DHP, acid catalyst (e.g., PPTS, p-TsOH), CH₂Cl₂, 0 °C to rt.[8] A solvent- and catalyst-free quantitative method has also been reported.[9][10]Mild acid (e.g., p-TsOH, PPTS, TFA), various solvents, rt.[8][11]Protection: Can be rapid (30-60 min) under acidic catalysis at room temperature. Deprotection: Generally fast under mild acidic conditions.Labile to acid. Stable to basic and reductive conditions.
EVE Ethyl vinyl ether, acid catalyst (e.g., conc. HCl), benzene, 30-40 °C.[12][13]Mild acid-catalyzed hydrolysis.[12]Protection: Relatively fast under mild heating. Deprotection: Readily cleaved under mild acidic conditions.Similar to THP, it is acid-labile and stable to basic conditions.
Ts TsCl, base (e.g., pyridine), rt.Strong acid, or reductive cleavage (e.g., Na/NH₃), or strong base at elevated temperatures.[14][15]Protection: Typically proceeds to completion within a few hours at room temperature. Deprotection: Kinetically very stable. Removal often requires harsh conditions and prolonged reaction times.Very stable to a wide range of reaction conditions, including strong acids and oxidizing agents.

Experimental Protocols

Detailed and reliable experimental protocols are essential for reproducibility in chemical synthesis. The following section outlines established procedures for the protection and deprotection of pyrazoles using Boc, THP, EVE, and Tosyl groups.

tert-Butoxycarbonyl (Boc) Group

Protection of Pyrazole with (Boc)₂O [1][2]

  • Reagents: Pyrazole, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), 4-dimethylaminopyridine (DMAP, catalytic), dichloromethane (CH₂Cl₂).

  • Procedure: To a stirred solution of the pyrazole (1.0 equiv) in CH₂Cl₂ at 0 °C, add TEA or DIPEA (1.0-1.2 equiv) and a catalytic amount of DMAP. Then, add a solution of (Boc)₂O (1.0-1.2 equiv) in CH₂Cl₂ dropwise. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Deprotection of N-Boc-Pyrazole using NaBH₄ [3][4]

  • Reagents: N-Boc-pyrazole, sodium borohydride (NaBH₄), ethanol (EtOH).

  • Procedure: To a solution of the N-Boc-pyrazole (1.0 equiv) in ethanol at room temperature, add NaBH₄ (1.5-3.0 equiv) portion-wise. Stir the reaction mixture at room temperature and monitor by TLC. The reaction time can vary from a few hours to overnight. Once the starting material is consumed, the solvent is removed under reduced pressure. The residue is then taken up in ethyl acetate and washed with a dilute acid solution (e.g., 5% H₂SO₄), followed by brine and water. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the deprotected pyrazole, which can be further purified if necessary.

Tetrahydropyran (THP) Group

Protection of Pyrazole with Dihydropyran (DHP) [8]

  • Reagents: Pyrazole, 3,4-dihydro-2H-pyran (DHP), pyridinium p-toluenesulfonate (PPTS), dichloromethane (CH₂Cl₂).

  • Procedure: To a solution of the pyrazole (1.0 equiv) in CH₂Cl₂ at 0 °C, add PPTS (0.1 equiv). Then, add DHP (1.5 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 30-60 minutes, monitoring by TLC. If the reaction is incomplete, an additional portion of DHP can be added. Upon completion, the reaction is quenched with water, and the mixture is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Deprotection of N-THP-Pyrazole [8]

  • Reagents: N-THP-pyrazole, p-toluenesulfonic acid monohydrate (p-TsOH·H₂O), 2-propanol.

  • Procedure: To a solution of the N-THP-pyrazole (1.0 equiv) in 2-propanol at 0 °C, add p-TsOH·H₂O (2.4 equiv). The reaction mixture is then stirred at room temperature for several hours (e.g., 17 hours), with progress monitored by TLC. After completion, the reaction is diluted with water and extracted with dichloromethane. The combined organic extracts are washed with brine, dried over sodium sulfate, and concentrated to give the deprotected pyrazole.

Ethyl Vinyl Ether (EVE) Group

Protection of Pyrazole with Ethyl Vinyl Ether [12][13]

  • Reagents: Pyrazole, ethyl vinyl ether, concentrated hydrochloric acid (HCl), benzene.

  • Procedure: To a solution of the pyrazole (1.0 equiv) in benzene, add a catalytic amount of concentrated HCl. Then, add ethyl vinyl ether and stir the mixture at 30-40 °C. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the N-protected pyrazole.

Deprotection of N-EVE-Pyrazole [12]

  • Reagents: N-EVE-pyrazole, acid catalyst, solvent (e.g., chloroform).

  • Procedure: The N-EVE protected pyrazole is dissolved in a suitable solvent like chloroform, and a catalytic amount of acid is added. The hydrolysis is typically carried out at room temperature and is monitored by TLC. The reaction times are generally short. After completion, the reaction is worked up by washing with a basic solution to neutralize the acid, followed by extraction and purification.

Tosyl (Ts) Group

Protection of Pyrazole with Tosyl Chloride

  • Reagents: Pyrazole, p-toluenesulfonyl chloride (TsCl), pyridine.

  • Procedure: To a solution of the pyrazole (1.0 equiv) in pyridine at 0 °C, add TsCl (1.0-1.2 equiv) portion-wise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is poured into ice-water and extracted with a suitable organic solvent like ethyl acetate. The organic layer is washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate and concentrated to give the N-tosylpyrazole, which can be purified by crystallization or column chromatography.

Deprotection of N-Tosyl-Pyrazole [14]

  • Reagents: N-Tosyl-pyrazole, potassium tert-butoxide (t-BuOK), tetrahydrofuran (THF).

  • Procedure: To a solution of the N-tosyl-pyrazole (1.0 equiv) in THF at -30 °C, add potassium tert-butoxide. The reaction mixture is stirred at this temperature and then allowed to warm to room temperature. The deprotection is monitored by TLC. Upon completion, the reaction is quenched with a saturated ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated to afford the deprotected pyrazole.

Visualizing the Workflow: Protection and Deprotection Pathways

To provide a clear visual representation of the synthetic operations involved, the following diagrams, generated using the DOT language, illustrate the general workflows for the protection and deprotection of pyrazoles with the discussed protecting groups.

Protection_Workflow cluster_start Starting Material cluster_protection Protection Step cluster_product Product start Pyrazole protect Add Protecting Group (e.g., (Boc)₂, DHP, EVE, TsCl) + Catalyst/Base start->protect Reaction product N-Protected Pyrazole protect->product Purification Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_product Product start N-Protected Pyrazole deprotect Add Deprotecting Agent (e.g., Acid, Base, Reducing Agent) start->deprotect Reaction product Deprotected Pyrazole deprotect->product Work-up & Purification

References

Assessing the impact of the tert-butyl group on the pharmacological activity of pyrazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

The Tert-Butyl Moiety: A Key Modulator of Pharmacological Activity in Pyrazole Compounds

A Comparative Guide for Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from the potent anti-inflammatory drug celecoxib to antipsychotics and anti-obesity medications.[1] The pharmacological profile of these compounds can be finely tuned by strategic substitution on the pyrazole ring. This guide provides a comparative analysis of how the incorporation of a tert-butyl group—a bulky, lipophilic moiety—impacts the pharmacological activity of pyrazole derivatives, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Impact of the Tert-Butyl Group

The presence and position of a tert-butyl group can drastically alter the efficacy and target specificity of pyrazole compounds. The following tables summarize quantitative data from various studies, comparing pyrazole derivatives with and without this functional group across different therapeutic targets.

Table 1: Anti-inflammatory & Analgesic Activity

CompoundTargetAssayActivity (IC50)Tert-Butyl Group Present?Reference
Celecoxib AnalogCOX-2Cyclooxygenase Inhibition2.52 µMNo[2]
CelecoxibCOX-2Cyclooxygenase Inhibition0.95 µMNo[2]
Pyrazole with 2,3-di-tert-butylphenolPain InhibitionFreund's Adjuvant-Induced Hyperalgesia23% InhibitionYes[2]

Table 2: Anticancer Activity

CompoundCell LineAssayActivity (IC50)Tert-Butyl Group Present?Reference
Pyrazole-Sulfonamide Hybrid (II)SW-620 (Colon)Cell Viability3.27 µMYes (on pyrazole)[3]
Pyrazole-Sulfonamide Hybrid (II)HT-29 (Colon)Cell Viability8.99 µMYes (on pyrazole)[3]
Pyrazole-Sulfonamide Hybrid (II)HCT-116 (Colon)Cell Viability25.01 µMYes (on pyrazole)[3]
Pyrazole Derivative 11CDK2Enzyme Inhibition0.45 µMNo (structure inferred)[4]
Pyrazole Derivative 6CDK2Enzyme Inhibition0.46 µMNo (structure inferred)[4]
Pyrazole Derivative 5CDK2Enzyme Inhibition0.56 µMNo (structure inferred)[4]

Table 3: Antimycobacterial & Antidiabetic Activity

CompoundTargetAssayActivity (IC50)Tert-Butyl Group Present?Reference
5-tert-butyl-N-pyrazol-4-yl DerivativeM. tuberculosis Pantothenate SynthetaseEnzyme Inhibition90 nMYes[5][6]
Pyz-1α-glucosidaseEnzyme Inhibition75.62 µMNo[7]
Pyz-2α-glucosidaseEnzyme Inhibition95.85 µMNo[7]
Pyz-1α-amylaseEnzyme Inhibition120.2 µMNo[7]
Pyz-2α-amylaseEnzyme Inhibition119.3 µMNo[7]
Structure-Activity Relationship (SAR) Analysis

The data reveals the significant influence of the tert-butyl group. Its large, hydrophobic nature can enhance binding to targets with suitable hydrophobic pockets, thereby increasing potency. This is powerfully illustrated by the 5-tert-butyl pyrazole derivative, which exhibits potent activity against M. tuberculosis with an IC50 value in the nanomolar range.[5][6] Similarly, a pyrazole-sulfonamide hybrid bearing a tert-butyl group shows significant anticancer activity against colon cancer cell lines.[3]

However, the bulkiness of the tert-butyl group can also introduce steric hindrance, potentially reducing activity if the target's binding site is constrained. The pyrazole ring itself is known to improve properties like lipophilicity and solubility, acting as an aryl bioisostere.[8] The addition of a tert-butyl group further enhances lipophilicity, which can improve cell membrane permeability but may also affect other pharmacokinetic properties. The strategic placement of this group is therefore critical in drug design to achieve the desired balance of potency, selectivity, and bioavailability.

Experimental Protocols & Methodologies

Objective comparison requires an understanding of the underlying experimental methods. Below are detailed protocols for key assays cited in the data.

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the COX-2 enzyme, which is crucial for prostaglandin synthesis in inflammatory pathways.

  • Objective: To determine the IC50 value of a test compound against the COX-2 enzyme.

  • Procedure:

    • Enzyme Preparation: Human recombinant COX-2 enzyme is pre-incubated in a reaction buffer (e.g., Tris-HCl) at a specified temperature (e.g., 25°C).

    • Inhibitor Addition: The pyrazole test compound, dissolved in a suitable solvent like DMSO, is added to the enzyme solution at various concentrations.

    • Substrate Addition: The reaction is initiated by adding arachidonic acid, the natural substrate for COX-2.

    • Incubation: The reaction mixture is incubated for a defined period (e.g., 10-15 minutes) to allow for enzymatic conversion.

    • Reaction Termination & Measurement: The reaction is stopped, often by adding a strong acid. The amount of prostaglandin E2 (PGE2) produced is quantified using a method such as an Enzyme-Linked Immunosorbent Assay (ELISA).

    • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without an inhibitor. The IC50 value is determined by plotting inhibition versus concentration.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Prepare COX-2 Enzyme Mix Add Inhibitor to Enzyme Enzyme->Mix Inhibitor Prepare Pyrazole Compound Dilutions Inhibitor->Mix Substrate Prepare Arachidonic Acid Substrate Initiate Initiate Reaction with Substrate Substrate->Initiate Mix->Initiate Incubate Incubate at 25°C Initiate->Incubate Stop Terminate Reaction Incubate->Stop Measure Quantify Prostaglandin E2 (ELISA) Stop->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Workflow for a typical in vitro COX-2 inhibition assay.
MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.

  • Objective: To determine the concentration at which a test compound inhibits cell growth by 50% (IC50).

  • Procedure:

    • Cell Seeding: Cancer cells (e.g., HCT-116, SW-620) are seeded into a 96-well plate and allowed to adhere overnight.

    • Compound Treatment: The pyrazole test compound is added to the wells at a range of concentrations. A control group receives only the vehicle (e.g., DMSO).

    • Incubation: The plate is incubated for a period of 48-72 hours to allow the compound to exert its effect.

    • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Live, metabolically active cells will reduce the yellow MTT to a purple formazan product.

    • Formazan Solubilization: After a few hours of incubation, a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

    • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.[4]

In Vitro α-Glucosidase Inhibition Assay

This assay measures a compound's ability to inhibit the α-glucosidase enzyme, a key target in managing type 2 diabetes.

  • Objective: To determine the IC50 value of a test compound against α-glucosidase.

  • Procedure:

    • Reagent Preparation: A solution of α-glucosidase enzyme in phosphate buffer and a solution of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) are prepared.

    • Incubation: The test compound is pre-incubated with the α-glucosidase enzyme solution.

    • Reaction Initiation: The reaction is started by adding the pNPG substrate. The enzyme hydrolyzes pNPG to p-nitrophenol, which is a yellow-colored product.

    • Reaction Termination: After a set incubation time, the reaction is stopped by adding a basic solution, such as sodium carbonate.

    • Absorbance Measurement: The absorbance of the yellow p-nitrophenol is measured spectrophotometrically (e.g., at 405 nm).

    • Data Analysis: The inhibitory activity is calculated, and the IC50 value is determined from the dose-response curve.[7]

Signaling Pathway Visualization

Many pyrazole derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are central to the prostaglandin synthesis pathway.

G Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA phospholipase A2 COX COX-1 / COX-2 Enzymes AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins isomerases Response Inflammation, Pain, Fever Prostaglandins->Response Inhibitor Pyrazole Inhibitors (e.g., Celecoxib) Inhibitor->COX Inhibition

Inhibition of the Prostaglandin Synthesis Pathway by Pyrazole Compounds.

References

Evaluating 1-Tert-butyl-1H-pyrazole as a Ligand in Transition Metal Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of ligands is paramount in the optimization of transition metal-catalyzed reactions, directly influencing catalytic activity, selectivity, and overall efficiency. Pyrazole-based ligands have emerged as a versatile class of N-donors in coordination chemistry and catalysis. This guide provides a comparative evaluation of 1-tert-butyl-1H-pyrazole as a ligand in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The performance of pyrazole-based ligands, particularly those bearing sterically demanding substituents like the tert-butyl group, will be compared with other commonly employed ligand systems.

Performance Comparison in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate, is a powerful tool for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The efficiency of this reaction is highly dependent on the nature of the ligand coordinated to the palladium center.

While direct, comprehensive comparative studies focusing solely on this compound are limited in the literature, we can infer its potential performance by examining studies on structurally similar pyrazole-based ligands. The tert-butyl group at the N1 position of the pyrazole ring is expected to confer specific steric and electronic properties to the catalytic system. The steric bulk can promote the reductive elimination step of the catalytic cycle and may enhance catalyst stability.

A comparative study on pyrazole-tethered phosphine ligands provides valuable insights. In this research, a ligand featuring a 3-tert-butyl-5-methyl-pyrazolyl group (Ligand B) was compared to its 3,5-dimethyl analogue (Ligand A) in various palladium-catalyzed cross-coupling reactions.

Table 1: Comparison of Pyrazole-Tethered Phosphine Ligands in Stille, Kumada, and Hiyama Cross-Coupling Reactions [1]

ReactionLigandAryl HalideCoupling PartnerProductYield (%)
StilleA (3,5-dimethyl)4-BromoanisolePhenyltributyltin4-Methoxybiphenyl75
StilleB (3-tert-butyl)4-BromoanisolePhenyltributyltin4-Methoxybiphenyl82
KumadaA (3,5-dimethyl)4-ChloroanisolePhenylmagnesium bromide4-Methoxybiphenyl70
KumadaB (3-tert-butyl)4-ChloroanisolePhenylmagnesium bromide4-Methoxybiphenyl78
HiyamaA (3,5-dimethyl)4-BromoanisolePhenyltrimethoxysilane4-Methoxybiphenyl65
HiyamaB (3-tert-butyl)4-BromoanisolePhenyltrimethoxysilane4-Methoxybiphenyl75

The data in Table 1 indicates that the presence of a tert-butyl group on the pyrazole ring (Ligand B) consistently leads to higher yields across different types of cross-coupling reactions compared to the less sterically hindered dimethyl-substituted ligand (Ligand A).[1] This suggests that the steric bulk of the tert-butyl group has a positive influence on the catalytic efficiency.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for the use of this compound as a ligand.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling:

A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), and the ligand (e.g., this compound, 0.04 mmol) is taken in a sealed reaction vessel under an inert atmosphere (e.g., argon or nitrogen). A suitable solvent (e.g., toluene, dioxane, or DMF/water mixture, 5 mL) is then added. The reaction mixture is stirred at a specified temperature (e.g., 80-110 °C) for a designated time (e.g., 12-24 hours). After completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Catalytic Cycle and Workflow

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving the palladium catalyst. The ligand plays a crucial role in each of these steps.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ (Base) PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² Experimental_Workflow Start Start Setup Reaction Setup (Reactants, Solvent, Catalyst, Ligand) Start->Setup Reaction Reaction under Inert Atmosphere (Heating and Stirring) Setup->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) and Yield Calculation Purification->Analysis End End Analysis->End

References

Safety Operating Guide

1-Tert-butyl-1H-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 1-tert-butyl-1H-pyrazole is crucial for maintaining laboratory safety and ensuring environmental compliance. Due to its hazardous characteristics, this compound cannot be disposed of through standard waste streams like trash or sewer systems.[1][2] It must be managed as a regulated hazardous chemical waste, following specific protocols established by regulatory bodies such as the Environmental Protection Agency (EPA) and administered by your institution's Environmental Health & Safety (EHS) department.[1][3]

The primary hazards associated with this compound include flammability, skin irritation, serious eye damage, and potential respiratory irritation.[4] Therefore, a conservative and systematic approach to its disposal is mandatory.

Hazard Profile of this compound

A summary of the compound's hazard classifications according to the Globally Harmonized System (GHS) is essential for understanding the risks and informing proper handling and disposal procedures.

Hazard Class Category GHS Code Description
Flammable LiquidsCategory 3H226Flammable liquid and vapor[4]
Skin Corrosion/IrritationCategory 2H315Causes skin irritation[4]
Serious Eye Damage/Eye IrritationCategory 1H318Causes serious eye damage[4]
Specific Target Organ ToxicityCategory 3H335May cause respiratory irritation[4]

Standard Disposal Protocol

The following step-by-step procedure outlines the standard operational plan for the safe disposal of this compound and associated waste.

1. Waste Collection and Segregation:

  • Collect all waste containing this compound, including pure unused product, reaction mixtures, and solutions, in a dedicated container.

  • Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[2][5] Plastic bottles are often preferred for hazardous waste when compatibility is not an issue.[1]

  • Do not mix this waste with incompatible chemicals.[6] Waste containers should be kept closed at all times except when adding waste.[5][6]

2. Labeling the Hazardous Waste Container:

  • Immediately label the waste container using an official EHS hazardous waste tag.[1][7]

  • The label must include the following information:

    • The words "Hazardous Waste".[1][5]

    • The full, unabbreviated chemical name: "this compound". For mixtures, list all constituents and their approximate percentages.[1]

    • The date when waste was first added to the container (accumulation start date).[5]

    • The name of the Principal Investigator and the specific laboratory location (building and room number).[1][5]

    • Appropriate hazard pictograms checked off.[1]

3. On-site Storage:

  • Store the labeled hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[5]

  • Ensure the storage area has secondary containment to capture any potential leaks.[7]

  • Store away from all sources of ignition, as the compound is flammable.[2]

4. Disposal of Contaminated Materials:

  • Any materials that come into contact with this compound, such as personal protective equipment (gloves), absorbent pads used for spills, and contaminated labware, must be disposed of as hazardous waste.[2][6]

  • Collect these solid waste items in a separate, clearly labeled container or a securely lined box.[6]

5. Decontamination of Empty Containers:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[6][7]

  • The first rinsate, and subsequent rinses, must be collected and disposed of as hazardous chemical waste.[6][7]

  • After the triple-rinse procedure, deface or remove the original label, and the container may be disposed of in the regular trash or recycled, depending on institutional policy.[6][7]

6. Arranging for Final Disposal:

  • Once a waste container is full or you are ready to dispose of it, complete a hazardous waste pickup request form as required by your institution's EHS department.[1]

  • Do not transport hazardous waste outside of the laboratory; trained EHS personnel will collect it directly from your designated accumulation area.[7]

Disposal Workflow Diagram

G cluster_prep Waste Generation & Collection cluster_label Labeling & Storage cluster_disposal Final Disposal cluster_empty Empty Container Handling A Identify Waste: This compound (liquid, solid, or debris) B Select Compatible, Leak-Proof Container A->B C Collect Waste in Container B->C D Affix 'Hazardous Waste' Tag C->D J Triple-Rinse Empty Container with Suitable Solvent C->J Container is now empty E Complete Tag Information: - Full Chemical Name - PI Name & Location - Accumulation Date D->E F Store in Designated Satellite Accumulation Area E->F G Request Pickup from EHS Department F->G H EHS Personnel Collects Waste G->H I Licensed Chemical Destruction Plant (e.g., Incineration) H->I K Collect Rinsate as Hazardous Waste J->K L Dispose of Clean Container in Regular Trash/Recycling J->L K->C Add to waste

Caption: Workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tert-butyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-Tert-butyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.